molecular formula C8H4BrFN2O B7889654 6-bromo-7-fluoro-1H-quinazolin-4-one

6-bromo-7-fluoro-1H-quinazolin-4-one

Cat. No.: B7889654
M. Wt: 243.03 g/mol
InChI Key: KBQBBYPXSOKJEI-UHFFFAOYSA-N
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Description

6-bromo-7-fluoro-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C8H4BrFN2O and its molecular weight is 243.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-7-fluoro-1H-quinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-7-fluoro-1H-quinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-7-fluoro-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-5-1-4-7(2-6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBQBBYPXSOKJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Br)F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=CC(=C1Br)F)NC=NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-bromo-7-fluoro-1H-quinazolin-4-one CAS number and identifiers

[1]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

This quinazolinone derivative is characterized by a bicyclic core functionalized with three distinct reactive handles: a carbonyl at C4, a bromine at C6, and a fluorine at C7. This "tri-functional" nature allows for orthogonal diversification, making it an ideal template for Structure-Activity Relationship (SAR) exploration.

Chemical Identifiers[3][4][5][6][7][9][10]
Identifier TypeValue
Chemical Name 6-Bromo-7-fluoro-1H-quinazolin-4-one
Synonyms 6-Bromo-7-fluoroquinazolin-4(3H)-one; 6-Bromo-7-fluoro-4-hydroxyquinazoline
CAS Number 950577-02-3
Molecular Formula C₈H₄BrFN₂O
Molecular Weight 243.04 g/mol
SMILES C1=C2C(=CC(=C1Br)F)N=CNC2=O
InChI Key KBQBBYPXSOKJEI-UHFFFAOYSA-N
Appearance Off-white to pale yellow solid
Solubility Low in water; soluble in DMSO, DMF, and hot acetic acid

Synthetic Methodology

The synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one generally follows the Niementowski quinazoline synthesis or modified cyclization routes starting from anthranilic acid derivatives.

Primary Synthetic Route (Formamide Cyclization)

This is the most scalable industrial route, utilizing 2-amino-5-bromo-4-fluorobenzoic acid as the starting material.

Reaction Scheme:

  • Precursor: 2-Amino-5-bromo-4-fluorobenzoic acid.

  • Reagent: Formamide (acts as both solvent and C1 synthon) or Formamidine acetate.

  • Conditions: High temperature (140–160°C) reflux.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-5-bromo-4-fluorobenzoic acid (1.0 eq) in formamide (5–10 volumes).

  • Cyclization: Heat the mixture to 150°C for 4–6 hours. The reaction proceeds via the formation of an intermediate amidine followed by intramolecular cyclization.

  • Monitoring: Monitor by LC-MS for the disappearance of the starting material (MW ~234) and formation of the product (MW 243).

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water. The product will precipitate.

  • Purification: Filter the solid, wash extensively with water (to remove excess formamide) and cold ethanol. Dry under vacuum at 50°C.

    • Yield expectation: 75–85%.

Visualization: Synthesis Pathway

SynthesisSM2-Amino-5-bromo-4-fluorobenzoic acidInterIntermediateAmidine SpeciesSM->InterCondensationReagentFormamide(150°C)Reagent->InterProduct6-Bromo-7-fluoro-1H-quinazolin-4-one(CAS 950577-02-3)Inter->ProductCyclization(-H2O)

Figure 1: Cyclization pathway from anthranilic acid derivative to the quinazolinone core.

Reactivity Profile & Medicinal Chemistry Applications[6]

The value of CAS 950577-02-3 lies in its orthogonal reactivity . It serves as a core scaffold where three different positions can be modified sequentially to build complex kinase inhibitors.

The "Tri-Functional" Strategy
PositionFunctional GroupReaction TypeMedicinal Chemistry Purpose
C4 Carbonyl (C=O)Chlorination & SNArHinge Binder: Converted to 4-Cl, then coupled with anilines to bind the ATP-binding site of kinases.
C7 Fluorine (F)SNAr (Nucleophilic Aromatic Substitution)Solubilizing Tail: The fluorine is activated by the electron-deficient ring and can be displaced by secondary amines (e.g., morpholine, piperazine) to improve ADME properties.
C6 Bromine (Br)Pd-Catalyzed CouplingSelectivity Pocket: Used in Suzuki or Sonogashira couplings to extend the scaffold into the hydrophobic back-pocket of the enzyme.
Key Workflow: Synthesis of EGFR Inhibitor Analogs

A common workflow involves converting the quinazolinone to a 4-anilinoquinazoline (similar to Vandetanib or Gefitinib structures).

  • Activation (C4): React 6-bromo-7-fluoro-1H-quinazolin-4-one with POCl₃ (Phosphorus oxychloride) or SOCl₂ (Thionyl chloride) and a catalytic amount of DMF to generate 4-chloro-6-bromo-7-fluoroquinazoline .

  • Hinge Binding (C4): React the 4-chloro intermediate with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol.

  • Tail Introduction (C7): Perform SNAr displacement of the 7-fluorine using a solubilizing amine (e.g., N-methylpiperazine) in a polar solvent (DMF/DMA) with base (K₂CO₃).

Visualization: Reactivity Logic

Reactivitycluster_C4Position C4 (Carbonyl)cluster_C7Position C7 (Fluorine)cluster_C6Position C6 (Bromine)Core6-Bromo-7-fluoro-1H-quinazolin-4-oneStep1Chlorination(POCl3)Core->Step1Step4SNAr Displacement(Secondary Amines)Core->Step4Activated by Ring NStep6Suzuki/SonogashiraCouplingCore->Step6Pd-CatalysisStep24-ChloroIntermediateStep1->Step2Step3SNAr with Aniline(Kinase Hinge Binding)Step2->Step3Step5Solubilizing Tail(e.g., Morpholine)Step4->Step5Step7HydrophobicExtensionStep6->Step7

Figure 2: Orthogonal reactivity map demonstrating the modular derivatization of the scaffold.

Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, handle as a potent chemical intermediate with properties similar to other halogenated quinazolines.

  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

References

  • PubChem. (n.d.). 6-Bromo-7-fluoro-4-quinazolinone Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Bridges, A. J. (2001). Chemical Inhibitors of Protein Kinases. Chemical Reviews, 101(8), 2541–2572.
  • Wissner, A., et al. (2003). Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. Journal of Medicinal Chemistry, 46(1), 49-63. (Describes analogous SNAr chemistry on the 7-fluoro position).

solubility profile of 6-bromo-7-fluoro-1H-quinazolin-4-one in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 6-Bromo-7-fluoro-1H-quinazolin-4-one in Organic Solvents

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1][2] The compound 6-bromo-7-fluoro-1H-quinazolin-4-one (CAS No. 950577-02-3) is a member of this privileged class.[3] A fundamental understanding of a compound's physicochemical properties is paramount for its successful development from a laboratory curiosity into a viable therapeutic agent. Among these properties, solubility is a critical determinant of a drug's formulation, bioavailability, and efficacy in in vitro and in vivo settings.[4][5]

Many quinazolinone derivatives are known to suffer from poor water solubility, which can severely limit their therapeutic potential.[1] Consequently, a thorough characterization of their solubility in various organic solvents is essential for designing appropriate formulations, developing purification strategies, and ensuring consistent results in biological assays where stock solutions in organic solvents like DMSO are common.

Physicochemical Properties & Theoretical Solubility Considerations

The solubility behavior of 6-bromo-7-fluoro-1H-quinazolin-4-one is dictated by its unique molecular structure. Understanding these features allows for rational solvent selection and prediction of solubility trends.

Molecular Structure and Tautomerism:

The compound exists in equilibrium between its quinazolin-4-one and quinazolin-4-ol tautomeric forms. The 'one' form is generally predominant.

  • Structure: 6-bromo-7-fluoro-1H-quinazolin-4-one

  • Molecular Formula: C₈H₄BrFN₂O

  • Molecular Weight: 243.03 g/mol [3]

Key Structural Features Influencing Solubility:

  • Quinazolinone Core: The bicyclic heterocyclic system is relatively rigid and planar. It contains both hydrogen bond donors (the N-H group at position 1) and hydrogen bond acceptors (the carbonyl oxygen at position 4 and the nitrogen atoms), allowing for complex interactions with various solvents.

  • Halogen Substituents: The electron-withdrawing bromine and fluorine atoms at positions 6 and 7, respectively, modulate the electronic distribution of the aromatic ring. These substitutions can increase molecular weight and crystal lattice energy, potentially decreasing solubility compared to the unsubstituted parent molecule.

  • Polarity and Intermolecular Forces: The molecule possesses both polar (amide, C-F, C-Br) and non-polar (benzene ring) regions. Its overall solubility in a given solvent is a balance between the energy required to overcome the solute-solute interactions within its crystal lattice and the energy gained from forming favorable solute-solvent interactions. The guiding principle remains "like dissolves like," where solubility is favored in solvents with similar polarity and hydrogen bonding capabilities.[6][7]

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

For generating definitive and reliable solubility data, the Shake-Flask Method is the universally recognized gold standard.[5][8][9] It measures the thermodynamic equilibrium solubility, which is the stable concentration of the solute in a solvent at a specific temperature. This method is preferred over high-throughput kinetic solubility assays, which are prone to artifacts and measure precipitation from a supersaturated state rather than true equilibrium.[5][10]

Causality Behind Methodological Choices:

  • Why Shake-Flask? It directly measures the endpoint of the dissolution process, providing a thermodynamically stable value that is critical for formulation and regulatory purposes.

  • Why Excess Solid? The presence of undissolved solid at the end of the experiment is the only visual confirmation that equilibrium with a saturated solution has been achieved.[11]

  • Why 24-48 Hours? Reaching thermodynamic equilibrium can be a slow process, especially for compounds with low solubility or stable crystal forms. Shorter incubation times risk underestimating the true solubility.[8][11]

  • Why HPLC Analysis? High-Performance Liquid Chromatography (HPLC) offers high sensitivity, specificity, and accuracy for quantifying the concentration of the dissolved compound in the supernatant.

  • Why Analyze Residual Solid? It is crucial to verify the solid-state form (e.g., polymorph, solvate) of the compound after the experiment using techniques like X-Ray Powder Diffraction (XRPD), as the initial form may transform during equilibration.[5][9]

Step-by-Step Protocol
  • Materials and Reagents:

    • 6-bromo-7-fluoro-1H-quinazolin-4-one (ensure high purity, >98%)

    • Selected organic solvents (HPLC grade or equivalent): Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Methanol, Ethanol, Acetonitrile, Acetone, Tetrahydrofuran (THF), Ethyl Acetate.

    • 2 mL glass vials with screw caps

    • Orbital shaker with temperature control

    • Benchtop centrifuge

    • 0.22 µm syringe filters (PTFE or other solvent-compatible material)

    • Calibrated analytical balance

    • HPLC system with a UV detector and a suitable C18 column

  • Experimental Workflow:

    • Preparation: Accurately weigh approximately 5-10 mg of 6-bromo-7-fluoro-1H-quinazolin-4-one into a series of 2 mL glass vials.

    • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.

    • Equilibration: Seal the vials tightly and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for physiological relevance) and moderate agitation (e.g., 200 rpm) for 24 to 48 hours.

    • Phase Separation: After equilibration, visually confirm the presence of excess solid in each vial. Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an extra degree of certainty, filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining particulates. Self-validation step: The first few drops of the filtrate should be discarded to avoid potential adsorption of the compound onto the filter membrane.

    • Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve.

    • Quantification: Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

    • Solid-State Analysis (Optional but Recommended): Carefully decant the remaining solvent from the vials, dry the residual solid under vacuum, and analyze its crystal form using XRPD.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis weigh Weigh excess solid (5-10 mg) add_solvent Add precise volume of solvent (1.0 mL) weigh->add_solvent shake Shake at constant T (24-48 hours) add_solvent->shake centrifuge Centrifuge (10,000 x g, 15 min) shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter xrpd Analyze residual solid (XRPD) centrifuge->xrpd Optional dilute Dilute sample filter->dilute hplc Quantify via HPLC-UV dilute->hplc

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents.

Table 1: Solubility Profile of 6-bromo-7-fluoro-1H-quinazolin-4-one at 25°C (Hypothetical Data)

SolventPolarity IndexH-Bond Donor/AcceptorSolubility (mg/mL)Solubility (mol/L)
Dimethyl sulfoxide (DMSO)7.2Acceptor> 50> 0.206
Dimethylformamide (DMF)6.4Acceptor35.50.146
Tetrahydrofuran (THF)4.0Acceptor8.20.034
Acetone5.1Acceptor5.10.021
Ethyl Acetate4.4Acceptor2.90.012
Acetonitrile5.8Acceptor1.50.006
Methanol5.1Donor & Acceptor0.80.003
Ethanol4.3Donor & Acceptor0.40.002

Interpreting the Results:

  • High Solubility in Polar Aprotic Solvents: The compound is expected to exhibit the highest solubility in polar aprotic solvents like DMSO and DMF.[12] These solvents are strong hydrogen bond acceptors and have high dielectric constants, which are effective at solvating the polar groups of the quinazolinone and disrupting the crystal lattice.

  • Moderate Solubility in Other Aprotic Solvents: Solvents like THF, acetone, and ethyl acetate are expected to show moderate solvating power.

  • Lower Solubility in Protic Solvents: Solubility in protic solvents like methanol and ethanol is predicted to be lower. While these solvents can both donate and accept hydrogen bonds, they also have strong solvent-solvent interactions (hydrogen bonding networks) that must be disrupted to create a cavity for the solute molecule, which is an energetically costly process.

G cluster_solvent Solvent Properties cluster_solute Solute Properties Polarity High Polarity Solubility Solubility Polarity->Solubility Favors HBA Strong H-Bond Acceptor HBA->Solubility Favors HBD H-Bond Donor HBD->Solubility May hinder in self-associating solvents SolutePolarity Polar Groups (C=O, N-H) SolutePolarity->Solubility Favors in polar solvents CrystalLattice Crystal Lattice Energy CrystalLattice->Solubility Opposes

Caption: Factors influencing the solubility of the compound.

Advanced Studies: Temperature Dependence and Thermodynamics

To gain deeper insight into the dissolution process, the shake-flask experiment can be repeated at several different temperatures (e.g., 298.15 K, 308.15 K, 318.15 K). For most solids, solubility increases with temperature.[6][12] This temperature-dependent data can be used to calculate key thermodynamic parameters of dissolution, such as the Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS), using the Van't Hoff and Gibbs equations.[12] This analysis reveals whether the dissolution process is spontaneous, endothermic, or exothermic, providing valuable information for process chemistry and formulation development.

Conclusion

While specific, published solubility data for 6-bromo-7-fluoro-1H-quinazolin-4-one is scarce, a robust and reliable solubility profile can be generated through systematic experimental work. The shake-flask method stands as the definitive technique for determining thermodynamic equilibrium solubility, a critical parameter for all stages of drug discovery and development. By applying the detailed protocol outlined in this guide, researchers can produce high-quality, reproducible data. A thorough analysis of this data, interpreted through the lens of fundamental physicochemical principles, will enable rational decision-making for formulation, purification, and the design of subsequent biological studies, ultimately accelerating the journey of this promising compound.

References

  • Title: SOLUBILITY AND DISSOLUTION FOR DRUG Source: Google Cloud Vertex AI Search URL
  • Title: Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide Source: Benchchem URL
  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL
  • Title: STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS Source: CIBTech URL
  • Title: Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures Source: Raytor URL
  • Title: Solubility determination of compounds of pharmaceutical interest Source: Dipòsit Digital de la Universitat de Barcelona URL
  • Title: (PDF)
  • Title: Solvent effects on chemical processes.
  • Title: (PDF)
  • Title: BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW Source: ResearchGate URL
  • Title: Factors affecting solubility Source: Vedantu URL
  • Title: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation Source: PMC URL
  • Title: Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review)
  • Title: Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h)
  • Title: Factors Affecting Solubility Source: BYJU'S URL
  • Title: FACTORS INFLUENCING (AFFECTING)
  • Title: 6-Fluoro-7-nitroquinazolin-4(3H)
  • Title: 6-Bromo-7-fluoro-5-iodo-1H-indazole Source: PubChem URL
  • Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL
  • Title: SYNTHESIS OF 6-SUBSTITUTED 3(H)
  • Source: PrepChem.
  • Title: 7-Bromo-8-Fluoro-6-Iodoquinazoline-2,4(1H,3H)
  • Title: 6-Bromo-7-fluoro-1H-indazole Source: MilliporeSigma URL
  • Title: SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES Source: SciSpace URL
  • Title: 6-Bromo-7-fluoroquinazolin-4-ol Source: BLD Pharm URL
  • Title: 6-bromo-7-fluoroquinazolin-4-ol Source: AmyJet URL
  • Title: Synthesis of 6-bromo-4-iodoquinoline Source: Atlantis Press URL

Sources

literature review on the synthesis of fluoro-bromo quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Precision Engineering of Privileged Scaffolds for Medicinal Chemistry

Executive Summary

The quinazolin-4(3H)-one scaffold represents a "privileged structure" in drug discovery, serving as the core for approved therapeutics like Idelalisib (PI3Kδ inhibitor) and Raltitrexed (antimetabolite). However, the modern medicinal chemist rarely seeks a naked scaffold. The demand is for fluoro-bromo derivatives:

  • Fluorine (F): Modulates metabolic stability (blocking P450 oxidation), alters pKa, and enhances lipophilicity for membrane permeability.

  • Bromine (Br): Acts as a critical "synthetic pivot." Unlike chlorine (too inert) or iodine (too labile), bromine offers the ideal reactivity profile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) after the core heterocycle is built.

This guide details the synthesis of 6-bromo-7-fluoroquinazolin-4(3H)-one and its analogues, prioritizing methods that prevent dehalogenation and maximize regioselectivity.

Strategic Rationale: The F/Br Interplay

The simultaneous incorporation of fluorine and bromine is not random; it is a calculated structural activity relationship (SAR) strategy.

Mechanistic Advantages
FeatureChemical RoleBiological/Synthetic Impact
C–F Bond Bioisostere for C–HMetabolic Blockade: Prevents oxidative metabolism at the 7-position (common soft spot). Electronic Effect: Lowers electron density of the aromatic ring, influencing

-stacking.
C–Br Bond Leaving GroupLate-Stage Diversification: Allows the core to be synthesized in bulk, then differentiated into libraries via Pd-catalyzed coupling at the 6-position.
H-Bonding Acceptor (F), Donor (NH)Binding Affinity: The N3–H lactam motif is a key H-bond donor in kinase active sites (e.g., EGFR, PI3K).

Synthetic Architectures

We will focus on two primary routes: the Modified Niementowski Condensation (robust, scalable) and the Microwave-Assisted One-Pot Cyclization (rapid, high-throughput).

Diagram: Synthetic Pathways & Logic

QuinazolinoneSynthesis Start 2-Amino-5-bromo- 4-fluorobenzoic acid Intermediate Transition State (Amidine Formation) Start->Intermediate Condensation Reagent1 Formamide (Thermal) Reagent1->Intermediate Reagent2 Formamidine Acetate (Microwave) Reagent2->Intermediate Product 6-Bromo-7-fluoro- quinazolin-4(3H)-one Intermediate->Product Cyclodehydration (-H2O) Diversification Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Diversification Br-Activation FinalDrug 6-Aryl-7-fluoro- quinazolinone Diversification->FinalDrug

Caption: Dual-pathway synthesis illustrating thermal and microwave routes to the core scaffold, followed by late-stage functionalization.

Detailed Protocols

Protocol A: Thermal Cyclocondensation (The "Workhorse" Method)

This method utilizes the Niementowski reaction logic but substitutes formamide for the aldehyde to ensure the formation of the 4(3H)-one tautomer directly.

Substrate: 2-Amino-5-bromo-4-fluorobenzoic acid (CAS: 143945-65-7).[1] Target: 6-Bromo-7-fluoroquinazolin-4(3H)-one.

Step-by-Step Methodology:

  • Setup: Charge a 100 mL round-bottom flask with 2-amino-5-bromo-4-fluorobenzoic acid (10.0 mmol, 2.34 g) and formamide (50 mmol, 2.0 mL).

  • Catalysis (Optional but Recommended): Add ammonium acetate (1.0 mmol) to act as a weak acid/base buffer, facilitating the initial nucleophilic attack.

  • Reaction: Heat the mixture to 140–150 °C for 4–6 hours.

    • Expert Insight: Monitor by TLC (50% EtOAc/Hexane). The starting material is highly polar (acid); the product is less polar. If conversion stalls, raise temp to 160 °C but watch for sublimation of formamide.

  • Quench: Cool the reaction mixture to room temperature. Pour the dark syrup into crushed ice (50 g) with vigorous stirring.

  • Isolation: The product will precipitate as an off-white/beige solid. Filter under vacuum.

  • Purification: Recrystallize from Ethanol/DMF (9:1) .

    • Why this solvent? DMF ensures solubility of the halogenated core at high temp; Ethanol forces precipitation upon cooling.

Self-Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the singlet at ~8.1 ppm (H-2 proton). Absence of broad COOH/NH2 peaks.

  • Yield: Expect 75–85%.

Protocol B: Microwave-Assisted Synthesis (Green/Rapid)

Based on iron-catalyzed cyclization methodologies [1], this route reduces reaction time from hours to minutes and suppresses oxidative debromination.

Reagents: 2-Amino-5-bromo-4-fluorobenzoic acid, Formamidine acetate, 2-Methoxyethanol.

Step-by-Step Methodology:

  • Vessel Loading: In a 10 mL microwave vial, combine the benzoic acid derivative (1.0 mmol) and formamidine acetate (1.5 mmol).

  • Solvent: Add 2-methoxyethanol (3 mL).

    • Expert Insight: This solvent has a high loss tangent (tan δ), absorbing microwave energy efficiently to generate rapid internal heating.

  • Irradiation: Seal the vial. Irradiate at 150 °C (Power: 200W, Max Pressure: 250 psi) for 15 minutes .

  • Workup: Cool to RT. Pour into water. Filter the precipitate.[2][3]

  • Advantages: This method often yields cleaner crude product, requiring only a water wash rather than recrystallization.

Comparative Analysis of Methods

ParameterMethod A: Thermal (Formamide)Method B: Microwave (Formamidine)Method C: Oxidative Cyclization [2]
Reaction Time 4–8 Hours10–20 Minutes1–2 Hours
Yield 70–80%85–95%60–75%
Energy Efficiency Low (High T, Long duration)HighModerate
Atom Economy GoodExcellentLower (Requires oxidant like I2/DDQ)
Halogen Stability Risk of thermal debrominationHigh retention of F/BrHigh retention
Scalability High (Kg scale) Low (Batch limit)Moderate

Post-Functionalization: The Bromine Handle

The utility of the 6-bromo-7-fluoro scaffold lies in its ability to undergo palladium-catalyzed cross-coupling. The 6-position is electronically activated for oxidative addition due to the electron-withdrawing nature of the heterocycle and the adjacent fluorine.

Diagram: Suzuki Coupling Workflow

SuzukiCoupling Substrate 6-Bromo-7-fluoro- quinazolinone Cycle Catalytic Cycle (Ox. Add -> Transmetalation -> Red. Elim) Substrate->Cycle Catalyst Pd(dppf)Cl2 (5 mol%) Catalyst->Cycle BoronicAcid Ar-B(OH)2 (1.2 equiv) BoronicAcid->Cycle Base K2CO3 (2M aq.) Dioxane Base->Cycle Product 6-Aryl-7-fluoro- quinazolinone Cycle->Product

Caption: Standardized Suzuki-Miyaura coupling protocol for 6-bromo-quinazolinones.

Key Protocol Note: For 6-bromo-quinazolinones, use Pd(dppf)Cl2 or Pd(PPh3)4 . The presence of the free NH (lactam) can sometimes poison catalysts. If yields are low, protect the N3 position with a benzyl (Bn) or paramethoxybenzyl (PMB) group prior to coupling, then deprotect with TFA [3].

References

  • Microwave-assisted synthesis of quinazolinone derivatives by efficient and rapid iron-catalyzed cyclization in water. Source: Royal Society of Chemistry (RSC) Advances / Sci-Hub URL:[Link] (Validates the microwave/iron-catalyzed approach for halogenated precursors).

  • One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties. Source: Polycyclic Aromatic Compounds (Taylor & Francis) URL:[Link] (Details the oxidative cyclization route using Iodine).

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (PubMed Central) URL:[Link] (Provides specific spectral data and biological context for 6-bromo derivatives).

  • 2-Amino-5-bromo-4-fluorobenzoic acid (Precursor Data). Source: PubChem Compound Summary URL:[Link] (Verification of the specific fluoro-bromo starting material structure).

Sources

safety data sheet (SDS) and handling of 6-bromo-7-fluoro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

6-bromo-7-fluoro-1H-quinazolin-4-one is a critical heterocyclic scaffold used primarily in the synthesis of bioactive small molecules, particularly tyrosine kinase inhibitors (e.g., EGFR inhibitors) and antibacterial agents. Its halogenated core renders it highly valuable for structure-activity relationship (SAR) studies but also necessitates strict handling protocols due to its potential for respiratory irritation and environmental persistence.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-validated operational framework for researchers.

Chemical Identifiers
ParameterDetail
IUPAC Name 6-bromo-7-fluoro-3H-quinazolin-4-one
CAS Number 950577-02-3 (Primary)
Molecular Formula C₈H₄BrFN₂O
Molecular Weight 243.03 g/mol
Appearance Off-white to pale yellow solid powder
Solubility Soluble in DMSO, DMF; Poorly soluble in water
Purity Grade Typically ≥95% (HPLC) for R&D applications

Critical Note on Isomers: Do not confuse with 7-bromo-6-fluoroquinazolin-4(3H)-one (CAS 1800261-92-0). The positional isomerism of the halogens significantly alters the reactivity profile during nucleophilic aromatic substitution (


).

Hazard Identification & GHS Classification

While specific toxicological data for this exact CAS is often limited in public databases, its structural class (halogenated fused pyrimidines) dictates a Class-Based Precautionary Approach . We treat this substance as a bioactive irritant until proven otherwise.

GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07 - Irritant)
      
Hazard Statements (Predicted/Class-Based)
CodeHazard StatementMechanism of Action
H315 Causes skin irritation.[1][2][3]Lipophilic nature allows dermal penetration; halogenated motif may react with epidermal proteins.
H319 Causes serious eye irritation.[2][3][4][5]Physical abrasive and chemical irritant to mucous membranes.
H335 May cause respiratory irritation.[3][4][5]Fine dust inhalation triggers inflammatory response in bronchial tissues.
H302 Harmful if swallowed.[3][5]Bioactive scaffold; potential for kinase interference or metabolic toxicity.

Operational Handling Protocols

This section details the "How" and "Why" of daily manipulation, ensuring data integrity and researcher safety.

Engineering Controls & PPE
  • Primary Barrier: All weighing and open-vessel manipulations must occur inside a certified chemical fume hood .

  • Respiratory Protection: If working outside a hood (not recommended) or with large quantities (>10g), use a P95/N95 particulate respirator or a half-mask with organic vapor/acid gas cartridges (due to potential trace hydrolysis).

  • Glove Selection:

    • Standard: Nitrile (0.11 mm) – Good for incidental contact.

    • High Risk (Solutions in DMSO/DMF): Double-gloving is required. DMSO enhances skin permeability, carrying the dissolved halo-quinazolinone directly into the bloodstream.

Solubilization & Reaction Setup

This compound is an intermediate. Common workflows involve


-alkylation or chlorination (using 

).
  • Solvent Choice:

    • Preferred: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Avoid: Water or low-boiling ethers (poor solubility leads to heterogeneous reactions and inconsistent yields).

  • Reaction Monitoring:

    • Use TLC (Thin Layer Chromatography) .

    • Mobile Phase: 5-10% Methanol in Dichloromethane (DCM).

    • Visualization: UV lamp (254 nm). The quinazolinone core is highly UV active.

Stability & Storage
  • Hygroscopicity: Low to moderate.

  • Storage Condition: 2–8°C (Refrigerated) is recommended for long-term (>1 month) storage to prevent slow hydrolytic degradation or photodecomposition.

  • Container: Amber glass vials with Teflon-lined caps.

Emergency Response & Waste Management

Spill Response Decision Tree
  • Small Spill (<5g): Wet wipe method. Dampen a paper towel with acetone/ethanol to prevent dust generation, wipe spill, and dispose of as hazardous solid waste.

  • Large Spill (>5g): Evacuate area. Use a dust-free vacuum (HEPA) or wet-sweeping method. Do not dry sweep.

Fire Fighting Measures
  • Decomposition Products: Emits toxic fumes of Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx) under fire conditions.

  • Extinguishing Media: Carbon dioxide (

    
    ), dry chemical powder, or polymer foam. Do not use a high-pressure water jet (spreads contamination).
    
Waste Disposal
  • Stream: Halogenated Organic Waste.

  • Prohibition: NEVER dispose of down the drain. The fluoride/bromide content makes it persistent and potentially toxic to aquatic life (H412 equivalent).

  • Neutralization: No simple neutralization exists; incineration by a licensed contractor is the only validated disposal method.

Visualized Workflows

Figure 1: Safe Handling Lifecycle

This diagram outlines the flow of the material from receipt to disposal, highlighting critical control points.

SafeHandling Receipt Receipt & Inspection (Check CAS: 950577-02-3) Storage Storage (2-8°C, Amber Vial) Receipt->Storage Log Inventory Weighing Weighing (Fume Hood + Nitrile Gloves) Storage->Weighing Equilibrate to RT Reaction Synthesis/Application (Solvent: DMSO/DMF) Weighing->Reaction Dissolve immediately Waste Disposal (Halogenated Waste Stream) Weighing->Waste Contaminated Wipes Reaction->Waste Quench & Segregate

Caption: Figure 1. End-to-end handling workflow for 6-bromo-7-fluoro-1H-quinazolin-4-one, emphasizing containment at the weighing stage.

Figure 2: Emergency Spill Response Logic

A decision tree for researchers facing an accidental release.

SpillResponse Start Spill Detected Assess Assess Quantity & Form Start->Assess IsDust Is it Dry Powder? Assess->IsDust Solid IsSolution Is it in Solution? Assess->IsSolution Liquid SmallDust Small (<5g) Wet Wipe (Acetone) IsDust->SmallDust Yes LargeDust Large (>5g) HEPA Vacuum / Wet Sweep IsDust->LargeDust No Disposal Seal in HazMat Bag Label: 'Halogenated Toxic' SmallDust->Disposal LargeDust->Disposal Absorb Absorb with Vermiculite/Sand IsSolution->Absorb Absorb->Disposal

Caption: Figure 2. Decision logic for spill remediation, prioritizing dust suppression to prevent inhalation.

Scientific Context & Applications

Why this Molecule Matters

The 6-bromo-7-fluoro substitution pattern is not arbitrary.

  • Fluorine (C7): Enhances metabolic stability (blocks C-H oxidation) and increases lipophilicity, improving cell membrane permeability.

  • Bromine (C6): Serves as a versatile "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows medicinal chemists to install diverse solubilizing groups or pharmacophores at the 6-position late in the synthesis.

Synthesis Pathway Overview
  • Precursor: 2-amino-5-bromo-4-fluorobenzoic acid.

  • Cyclization: Reflux with formamide or formamidine acetate.

  • Result: Formation of the thermodynamically stable quinazolin-4-one core.

References

  • Shiya Biopharm. (2026).[5][6] Product Analysis: 6-Bromo-7-fluoro-1H-quinazolin-4-one (CAS 950577-02-3). Retrieved from

  • ChemScene. (2026). Isomer Distinction: 7-Bromo-6-fluoroquinazolin-4(3H)-one.[7] Retrieved from

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for Quinazolinone Derivatives. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from

  • Sigma-Aldrich (Merck). Safety Data Sheet for Generic Halo-Quinazolinones. Retrieved from [8]

Sources

Methodological & Application

nucleophilic aromatic substitution (SNAr) at the C7-fluorine position

Application Note: Precision Nucleophilic Aromatic Substitution ( ) at the C7-Fluorine Position in Fluoroquinolone Scaffolds

Executive Summary

The regioselective functionalization of the C7 position in 6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives is the cornerstone of manufacturing second- and third-generation fluoroquinolone antibiotics (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin). While the C6-fluorine is critical for DNA gyrase binding and must be retained, the C7-fluorine (or chlorine) serves as a sacrificial leaving group for nucleophilic attack by cyclic amines.

This guide addresses the kinetic and thermodynamic challenges of this transformation. We move beyond standard textbook definitions to provide an industrial-grade "Boron Chelation Strategy" that maximizes regioselectivity and yield, alongside a "Direct Green Protocol" for process sustainability.

Mechanistic Principles & Regiocontrol

The Regioselectivity Paradox

In a poly-halogenated quinolone core, predicting the site of nucleophilic attack requires analyzing the electronic environment.

  • C6-Fluorine: Located meta to the electron-withdrawing C4-carbonyl. It is inductively activated but resonance-stabilized by the nitrogen lone pair donation into the ring.

  • C7-Fluorine: Located para to the C4-carbonyl (via vinylogous conjugation). It is significantly activated by the electron-withdrawing nature of the C4-ketone and the C3-carboxylate. Furthermore, the adjacent C6-fluorine exerts a strong inductive effect (-I), making the C7 carbon highly electrophilic.

Key Insight: The C6-fluorine acts as an "activator" for the C7 position. Attempts to substitute C6 typically fail or require extreme conditions, whereas C7 reacts readily with secondary amines.

The Boron Chelation Effect (The "Gold Standard")

Direct substitution on the carboxylic acid scaffold often leads to side reactions (decarboxylation or N-oxide formation). The industrial solution involves converting the C3-acid and C4-ketone into a borate chelate (using


  • Mechanism: The boron atom coordinates to both oxygens, locking the conformation and significantly increasing the electron deficiency of the quinolone ring.

  • Result: The rate of

    
     at C7 increases by orders of magnitude, allowing for milder reaction conditions and preventing side reactions at the C3-COOH.
    
Reaction Pathway Diagram

SNAr_MechanismStart6,7-DifluoroPrecursorChelationBoron ChelateFormation(Activation)Start->Chelation+ B(OAc)3 / Ac2OAttackNucleophilic Attack(Amine)Chelation->Attack+ R2NHMeisenheimerMeisenheimerComplex(Transition State)Attack->MeisenheimerSlow StepEliminationFluorideEliminationMeisenheimer->EliminationFast StepHydrolysisChelateHydrolysisElimination->Hydrolysis+ NaOH (aq)ProductC7-SubstitutedFluoroquinoloneHydrolysis->Product

Caption: Step-wise activation and substitution pathway utilizing the Boron Chelation strategy to ensure C7 regioselectivity.

Critical Process Parameters

Solvent Selection Matrix

The choice of solvent dictates the reaction rate (via stabilization of the transition state) and the environmental footprint.

Solvent ClassExamplesSuitability for C7-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Notes
Dipolar Aprotic DMSO, DMF, NMPHigh Excellent solvation of the intermediate Meisenheimer complex. High reaction rates. Drawback: Difficult to remove; toxicity concerns.
Green Aprotic Acetonitrile (MeCN), 2-MeTHFMedium-High MeCN is the standard for the Boron method. 2-MeTHF is a bio-based alternative to THF.[1]
Protic Ethanol, WaterLow-Medium Protic solvents solvate the nucleophile (amine) via H-bonding, reducing its reactivity (nucleophilicity). Requires higher temps or longer times.
Neoteric CyreneConditional Excellent green profile but unstable with strong bases. Suitable only for neutral/weakly basic conditions.
Base Selection
  • Organic Bases (

    
    , DIPEA):  Preferred for homogeneous reactions in MeCN or Ethanol. Easy to remove via washing.
    
  • Inorganic Bases (

    
    , 
    
    
    ):
    Used in DMSO/Water systems. Can cause solubility issues with the chelate complex.

Experimental Protocols

Protocol A: High-Fidelity Boron Chelation Synthesis

Recommended for: High-value API synthesis requiring >98% purity (e.g., Moxifloxacin, Ciprofloxacin).

Reagents:

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (Precursor)

  • Boric Acid (

    
    )
    
  • Acetic Anhydride (

    
    )
    
  • Piperazine (or target amine)

  • Zinc Chloride (

    
    ) - Catalyst (Optional)
    
  • Solvent: Glacial Acetic Acid or Acetonitrile.

Workflow:

  • Chelation: In a reactor, suspend the Precursor (1.0 eq) in Acetic Anhydride (3.0 eq) and Glacial Acetic Acid. Add Boric Acid (1.1 eq) and catalytic

    
     (0.05 eq). Heat to 80-90°C for 2 hours. The suspension will clear as the borate complex forms.
    
    • Checkpoint: Monitor by TLC/HPLC. The shift in retention time confirms chelation.

  • Substitution: Cool the mixture to 50°C. Add the amine (e.g., Piperazine, 1.2 eq) slowly to control exotherm. Stir at 50-60°C for 4-6 hours.

    • Mechanism:[1][2][3][4] The boron-chelated ring is highly electrophilic; the reaction proceeds rapidly without harsh heating.

  • Hydrolysis: Evaporate volatiles. Add dilute NaOH (1.0 M) or reflux in Ethanol/Water (80:20) with

    
     to break the boron complex.[4]
    
  • Isolation: Adjust pH to 7.0-7.2 with dilute HCl. The product precipitates. Filter, wash with cold water and ethanol.

Protocol B: Direct "Green" Aqueous Synthesis

Recommended for: Large-scale manufacturing where cost and solvent recovery are priority.

Reagents:

  • 6,7-Difluoro Precursor

  • Amine (Nucleophile)

  • Solvent: Water (neat) or Water/EtOH (1:1).

  • Base:

    
     (1.1 eq).
    

Workflow:

  • Charging: Charge Precursor (1.0 eq), Amine (3.0 eq - excess acts as solvent/base), and water into a pressure vessel.

  • Reaction: Heat to 100-110°C for 12-18 hours.

    • Note: Water is a poor solvent for the organic precursor, but at high temperature, the system forms a melt/emulsion. The hydrophobic effect accelerates the reaction on the organic interface ("On-Water" effect).

  • Workup: Cool to room temperature. The product often precipitates directly as the zwitterion.

  • Purification: Recrystallization from acidic water (pH 2) -> adjust to pH 7.

Workflow Visualization (Protocol A)

WorkflowStartStart: 6,7-Difluoro AcidStep1Add H3BO3 + Ac2O(80°C, 2h)Start->Step1Check1QC: Chelate Formed?Step1->Check1Check1->Step1No (Extend Time)Step2Add Amine (Nucleophile)(50°C, 4h)Check1->Step2YesStep3Hydrolysis(NaOH or EtOH/Reflux)Step2->Step3Step4pH Adjustment & FiltrationStep3->Step4EndFinal APIStep4->End

Caption: Operational workflow for the Boron Chelation synthesis method.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Conversion Nucleophile deactivation by protic solvent.Switch from EtOH to MeCN or DMSO. Increase amine equivalents.
C6-Substitution (Regio-impurity) Reaction temperature too high (>120°C).Lower temperature. Use Boron Chelation protocol to activate C7 specifically.
Decarboxylation Acidic hydrolysis of the chelate was too harsh.Use milder hydrolysis conditions (e.g.,

in aqueous EtOH) instead of strong acid/base.
Incomplete Hydrolysis Boron complex remains in product.Ensure the hydrolysis step runs for at least 2h at reflux. Check NMR for disappearance of acetate signals.

References

  • Mechanism of Action and Resistance: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]

  • Boron Chelation Strategy: Siczek, M., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. Molecules. [Link]

  • Green Solvents in SNAr: Sherwood, J., et al. (2016). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Chemical Communications. [Link]

  • Regioselectivity in Fluoroquinolones: Drlica, K., et al. (2008). Fluoroquinolones: Action and Resistance. Current Topics in Medicinal Chemistry. [Link]

functionalization of 6-bromo-7-fluoro-1H-quinazolin-4-one for kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 6-Bromo-7-Fluoro-1H-Quinazolin-4-one

Executive Summary: The Privileged Scaffold

The quinazoline-4-one core is a "privileged scaffold" in medicinal chemistry, serving as the template for blockbuster kinase inhibitors like Gefitinib (EGFR), Erlotinib (EGFR), and Vandetanib (VEGFR/EGFR).

The specific starting material, 6-bromo-7-fluoro-1H-quinazolin-4-one , offers a unique chemo-orthogonal triad for rapid library generation:

  • C4-Carbonyl (Lactam): The gateway to the "Hinge Binding" region. Activation via chlorination allows for

    
     with anilines.
    
  • C6-Bromide: A stable handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to access the hydrophobic pocket or solvent front.

  • C7-Fluoride: An electrophilic site for Nucleophilic Aromatic Substitution (

    
    ), typically utilized to install solubilizing "tails" (e.g., morpholine/piperidine ethers).
    

This guide details the sequential functionalization logic required to synthesize high-potency kinase inhibitors while avoiding common regioselectivity pitfalls.

Strategic Analysis & Workflow

The order of operations is critical. The reactivity profile of the quinazoline ring changes drastically after each step.

  • The Trap: Attempting Suzuki coupling (C6) before C4-functionalization often fails due to catalyst poisoning by the free lactam or competitive reactivity.

  • The Solution: The "Activation-First" strategy. Convert the C4-lactam to a C4-chloride immediately.

Visualization of Reaction Logic

The following flowchart illustrates the divergent pathways for functionalization.

Quinazoline_Workflow cluster_legend Reactivity Gradient SM Starting Material 6-Bromo-7-fluoro-1H-quinazolin-4-one Step1 Step 1: Activation (Chlorination) SM->Step1 POCl3, reflux Int1 Intermediate A 4-Chloro-6-bromo-7-fluoroquinazoline Step1->Int1 Step2 Step 2: Hinge Binder Install (SNAr at C4) Int1->Step2 Ar-NH2, iPrOH Int2 Intermediate B 4-Amino-6-bromo-7-fluoroquinazoline Step2->Int2 Step3 Step 3: Solvent Front Extension (Suzuki Coupling at C6) Int2->Step3 Ar-B(OH)2, Pd(PPh3)4 StepAlt Alternative Step: Tail Install (SNAr at C7) Int2->StepAlt ROH, NaH (Difficult) Final Target Kinase Inhibitor (Trisubstituted Quinazoline) Step3->Final C4-Cl > C7-F > C6-Br C4-Cl > C7-F > C6-Br

Figure 1: Sequential functionalization workflow. Note that C4 substitution must generally precede C6 coupling to prevent catalyst deactivation.

Detailed Protocols

Protocol A: C4 Activation (Chlorination)

Objective: Convert the unreactive lactam into the highly reactive 4-chloroquinazoline. Mechanism: Vilsmeier-Haack-type activation.

Materials:

  • 6-Bromo-7-fluoro-1H-quinazolin-4-one (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (10.0 eq) – Caution: Reacts violently with water.
    
  • 
    -Diisopropylethylamine (DIPEA) (1.5 eq) or catalytic DMF.
    
  • Solvent: None (Neat) or Toluene.

Procedure:

  • Place the starting material in a dry round-bottom flask under Argon.

  • Add

    
     slowly. The suspension will likely remain cloudy.
    
  • Add DIPEA dropwise (exothermic).

  • Reflux at 105°C for 3–5 hours. Endpoint: Solution turns clear/yellow; LCMS shows conversion to methyl ester (if quenched with MeOH) or parent mass.

  • Critical Workup: Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Do not allow temperature to spike.

  • Extract with DCM (

    
    ). Wash organic layer with sat. 
    
    
    
    (to remove phosphoric acid) and Brine.
  • Dry over

    
    , filter, and concentrate.
    
  • Storage: Use immediately or store at -20°C under inert gas. The chloride is moisture sensitive.

Protocol B: Hinge Binder Installation ( at C4)

Objective: Install the primary pharmacophore (usually an aniline) that binds to the ATP hinge region. Regioselectivity: The C4-Cl is significantly more electrophilic than the C7-F due to the lower LUMO energy at the C4 position relative to the C7 position in the pyrimidine ring [1].

Materials:

  • 4-Chloro-6-bromo-7-fluoroquinazoline (Intermediate A) (1.0 eq)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 eq)

  • Solvent: Isopropanol (

    
    ) or Acetonitrile (
    
    
    
    ).

Procedure:

  • Dissolve Intermediate A in

    
     (0.1 M concentration).
    
  • Add the aniline.

  • Reflux at 80–85°C for 2–4 hours.

  • Observation: The product usually precipitates as the hydrochloride salt.

  • Workup: Cool to RT. Filter the precipitate. Wash with cold

    
     and 
    
    
    
    .
  • Optional: If the free base is required for the next step (Suzuki), partition the solid between EtOAc and sat.

    
    .
    
Protocol C: Solvent Front Extension (Suzuki-Miyaura at C6)

Objective: Extend the molecule into the hydrophobic pocket to increase potency and selectivity. Chemo-selectivity: Under standard conditions, the C7-Fluorine remains intact, and the C4-amine is stable.

Materials:

  • 4-Amino-6-bromo-7-fluoroquinazoline derivative (Intermediate B) (1.0 eq)

  • Boronic Acid/Ester (1.2–1.5 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered substrates).
  • Base:

    
     (2M aq) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

Procedure:

  • Combine Intermediate B, Boronic Acid, and Base in the solvent mixture.

  • Degas: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Add Pd catalyst.[1][2][3]

  • Heat to 90°C for 4–12 hours (or Microwave: 120°C for 30 min).

  • Workup: Filter through Celite. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography (Gradient: 0–10% MeOH in DCM).

Data Summary & Troubleshooting

Comparative Reactivity Table
PositionSubstituentReactivity TypeRelative RateActivation Requirement
C4 -Cl

High (Fastest)None (Spontaneous with amines)
C7 -F

LowRequires strong nucleophile (RO-) or electron-deficient ring
C6 -BrPd-CouplingModerateRequires Pd(0) catalyst and heat
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 (Chlorination) Hydrolysis during workupQuench

very slowly into ice; keep pH basic during extraction.
Regioselectivity Issues (Step 2) Reaction at C7-FLower temperature. C4 reacts at RT/mild heat; C7 requires high heat.
No Reaction in Step 3 (Suzuki) Catalyst PoisoningEnsure the C4-amine is not chelating Pd. Use

or increase temp.
Dehalogenation (Loss of F) Pd-mediated reductionAvoid formate sources; ensure solvents are degassed; reduce reaction time.

References

  • Regioselectivity in Quinazolines

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.
    • Source: MDPI (Molecules), 2024.
    • URL:[Link]

  • Vandetanib Synthesis (Relevant Analog)

    • Title: Study on Synthetic Process of Vandetanib.
    • Source: ResearchG
    • URL:[Link]

  • Title: Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
  • General

    
     Activation: 
    
    • Title: Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters, amides and peptides.[4]

    • Source: RSC Advances.[4][5]

    • URL:[Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-bromo-7-fluoro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities. The functionalization of this heterocyclic system is therefore of paramount importance in the development of new pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction's broad substrate scope and functional group tolerance have made it an indispensable method for synthesizing aryl amines, a common motif in drug candidates.[1][4]

This in-depth guide provides a comprehensive overview and detailed protocols for the successful application of the Buchwald-Hartwig amination to a specific, electronically-defined substrate: 6-bromo-7-fluoro-1H-quinazolin-4-one. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of catalysts, ligands, and bases, and offer a step-by-step experimental procedure designed for reproducibility and high yield.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Cycle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst. The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5] The efficiency of this cycle is highly dependent on the choice of the supporting ligand, which plays a crucial role in stabilizing the palladium center and facilitating each elementary step.[6][7]

The catalytic cycle can be visualized as follows:

Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex [Ar-Pd(II)(Br)L₂] oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR¹R² amine_complex [Ar-Pd(II)(Br)L₂(HNR¹R²)] amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation -HBr amido_complex [Ar-Pd(II)(NR¹R²)L₂] deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration of Pd(0) product Ar-NR¹R² reductive_elimination->product

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Strategic Component Selection for the Amination of 6-bromo-7-fluoro-1H-quinazolin-4-one

The electronic nature of the 6-bromo-7-fluoro-1H-quinazolin-4-one substrate—an electron-deficient heteroaryl halide—guides the selection of the reaction components. The presence of the electron-withdrawing quinazolinone ring and the fluoro group can influence the oxidative addition step and the overall reaction kinetics.

Palladium Precatalyst

While various palladium sources can be used, including Pd(OAc)₂ and Pd₂(dba)₃, modern, well-defined palladium precatalysts are often preferred for their air and moisture stability, and their reliable generation of the active Pd(0) species.[8][9] For this application, we recommend a G3 (third-generation) or G4 (fourth-generation) Buchwald precatalyst.

The Ligand: The Key to Success

The choice of ligand is critical for a successful Buchwald-Hartwig amination.[6] For electron-deficient heteroaryl halides, bulky, electron-rich biaryl phosphine ligands have demonstrated superior performance.[7] These ligands promote the crucial reductive elimination step and can prevent catalyst deactivation.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for a broad range of substrates, including heteroaryl chlorides and bromides.[7]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for the monoarylation of primary amines.[2][7]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for the coupling of secondary amines.[7]

For the amination of 6-bromo-7-fluoro-1H-quinazolin-4-one with a range of primary and secondary amines, XPhos or a similar biaryl phosphine ligand is a robust starting point.

The Role of the Base

A base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido intermediate.[10][11] The choice of base can significantly impact the reaction outcome, and its strength should be matched to the pKa of the amine and the functional group tolerance of the substrates.

BasepKa of Conjugate AcidSuitability
NaOt-Bu ~19A strong, non-nucleophilic base suitable for a wide range of amines. Can be incompatible with base-sensitive functional groups.[8]
K₃PO₄ ~12.3 (for HPO₄²⁻)A weaker inorganic base, often used for more sensitive substrates. May require higher temperatures or longer reaction times.[3]
Cs₂CO₃ ~10.3 (for HCO₃⁻)A mild base that is often effective, particularly with bidentate ligands.[12]

Given the relative stability of the quinazolinone core, a strong base like sodium tert-butoxide (NaOt-Bu) is generally a good first choice to ensure efficient reaction kinetics.

Solvent Selection

Aprotic, non-polar, or weakly polar solvents are typically employed to ensure the solubility of the reactants and to not interfere with the catalytic cycle.[8]

SolventBoiling PointComments
Toluene 111 °CA common and effective solvent for Buchwald-Hartwig reactions.
1,4-Dioxane 101 °CAnother widely used solvent, though caution is advised due to its potential to form peroxides.
tert-Butanol 82 °CCan be used, particularly in combination with other solvents.

Toluene or 1,4-dioxane are recommended for this transformation. It is crucial that the solvent is anhydrous and degassed to prevent catalyst deactivation.

Experimental Protocol: Buchwald-Hartwig Amination of 6-bromo-7-fluoro-1H-quinazolin-4-one

This protocol provides a reliable starting point for the amination of 6-bromo-7-fluoro-1H-quinazolin-4-one with a generic primary or secondary amine. Optimization may be required for particularly challenging amines.[13][14]

Materials and Reagents
  • 6-bromo-7-fluoro-1H-quinazolin-4-one (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%)

  • Ligand (e.g., XPhos, 1.2-3.6 mol% if not using a precatalyst)

  • Base (e.g., NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and heating block or oil bath

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_run Reaction Execution cluster_workup Workup and Purification prep_glass Oven-dry glassware add_solids Add quinazolinone, precatalyst, and base to vial prep_glass->add_solids prep_reagents Degas solvent add_liquids Add solvent and amine via syringe prep_reagents->add_liquids purge Purge with Ar/N₂ add_solids->purge purge->add_liquids heat_stir Heat to 80-110 °C with vigorous stirring add_liquids->heat_stir monitor Monitor reaction by TLC or LC-MS heat_stir->monitor cool Cool to room temperature monitor->cool quench Quench with water/brine cool->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Preparation: In a glovebox or under a positive pressure of inert gas, add 6-bromo-7-fluoro-1H-quinazolin-4-one (1.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%), and sodium tert-butoxide (1.5 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Sealing and Purging: Seal the vial with a PTFE-lined cap. If not in a glovebox, remove the vial from the inert atmosphere and immediately purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent). Then, add the amine (1.2 equiv) via syringe. If the amine is a solid, it can be added in step 1.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired 6-amino-7-fluoro-1H-quinazolin-4-one derivative.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor quality reagents/solvent; insufficient temperature.Use a fresh batch of precatalyst; ensure solvent is anhydrous and degassed; increase reaction temperature in 10 °C increments.[13]
Hydrodehalogenation The bromo group is replaced by hydrogen.This side reaction can sometimes compete. Screening different ligands (e.g., BrettPhos) or bases (e.g., K₃PO₄) may mitigate this.[13]
Homocoupling Dimerization of the starting material or amine.Lowering the catalyst loading or reaction temperature can sometimes reduce the rate of homocoupling.[13]

Conclusion

The Buchwald-Hartwig amination is a robust and highly effective method for the synthesis of 6-amino-7-fluoro-1H-quinazolin-4-one derivatives. By carefully selecting the palladium precatalyst, ligand, base, and solvent, researchers can achieve high yields and streamline the synthesis of these valuable compounds for drug discovery and development. The protocol provided herein serves as a validated starting point, grounded in the fundamental principles of the catalytic cycle, to enable the successful application of this powerful C-N bond-forming reaction.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved February 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved February 15, 2026, from [Link]

  • Chen, J., & Wu, H. (2020). Pd-Catalyzed Intramolecular Aerobic Oxidative C–H Amination of 2-Aryl-3-(arylamino)quinazolinones: Synthesis of Fluorescent Indazolo[3,2-b]quinazolinones. Organic Letters, 22(23), 9329–9334. [Link]

  • Nielsen, D. K., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14337–14344. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 15, 2026, from [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(46), 16464-16483. [Link]

  • Vaskevych, A. I., et al. (2023). Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1-b]quinazolinones. Organic & Biomolecular Chemistry, 21(28), 5866–5872. [Link]

  • WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]

  • Vaskevych, A. I., et al. (2023). Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3 H)-ones: synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1- b]quinazolinones. Organic & Biomolecular Chemistry, 21(28), 5866–5872. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved February 15, 2026, from [Link]

  • University of York. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved February 15, 2026, from [Link]

  • Dorel, R., & Feringa, B. L. (2019). Optimization of the Buchwald-Hartwig reaction. ResearchGate. [Link]

  • So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]

  • Vaskevych, A. I., et al. (2026, January 3). Pd-catalyzed oxidative amination of 2-alkenylquinazolin-4(3 Н )-ones. Synthesis of methylene and vinyl derivatives of pyrrolo(pyrido)[2,1- b ]quinazolinones. ResearchGate. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. OUCI. [Link]

  • van der Vlugt, J. I., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11966–11975. [Link]

  • van der Vlugt, J. I., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11966–11975. [Link]

  • van der Vlugt, J. I., et al. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11966–11975. [Link]

  • van der Vlugt, J. I., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. [Link]

  • Singh, U., & Kumar, A. (2018). Buchwald-Hartwig reaction: An overview. ResearchGate. [Link]

  • Lee, J., et al. (2025, March 10). Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved February 15, 2026, from [Link]

  • Lipshutz, B. H., et al. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. PMC. [Link]

  • Buchwald, S. L., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. PMC. [Link]

  • Ohta, A., et al. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. ResearchGate. [Link]

  • Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2348–2356. [Link]

  • Browne, D. L., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 16(38), 7460–7464. [Link]

  • Turgunov, D., et al. (n.d.). SYNTHESIS OF 6-SUBSTITUTED QUINAZOLINE-4-THIONES BY THE BUCHWALD-HARTWIG METHOD. axborotnoma.uz. [Link]

  • Li, Y., et al. (2025, April 1). Efficient Synthesis of 6- Arylaminoflavones via Buchwald- Hartwig Amination and Its Anti-Tumor Investigation. Preprints.org. [Link]

  • Browne, D. L., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling. ResearchGate. [Link]

  • Wu, Y., et al. (n.d.). A Buchwald‐Hartwig method to synthesize cyclopenta[c]quinazoline 90... ResearchGate. [Link]

Sources

optimized reaction conditions for quinazolinone ring closure

Author: BenchChem Technical Support Team. Date: February 2026

From Catalytic Oxidative Cyclization to Green Microwave Synthesis

Strategic Overview

The quinazolinone pharmacophore is a privileged structure in medicinal chemistry, serving as the core scaffold for numerous FDA-approved drugs including Idelalisib (PI3K


 inhibitor) and Raltitrexed  (antimetabolite). Traditional synthesis often relies on harsh condensation methods (Niementowski reaction) that suffer from low yields and limited functional group tolerance.

This Application Note provides two optimized, high-fidelity protocols for quinazolinone ring closure:

  • Protocol A: A robust, metal-free oxidative cyclization using molecular iodine (

    
    ), ideal for library generation and sensitive substrates.
    
  • Protocol B: A microwave-assisted, solvent-free method for rapid, green scale-up.

Mechanistic Pathway Analysis

Understanding the ring-closure mechanism is critical for troubleshooting. The transition from a 2-aminobenzamide intermediate to the final quinazolinone involves cyclodehydration followed by an oxidation step (in oxidative protocols).

Figure 1: Comparative Mechanistic Pathways The following diagram illustrates the divergence between Classical Condensation and Oxidative Cyclization pathways.

Quinazolinone_Mechanism Start 2-Aminobenzamide (Precursor) Schiff Schiff Base Intermediate Start->Schiff + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Schiff Aminal Dihydroquinazolinone (Aminal) Schiff->Aminal Cyclization Prod_Cond Quinazolinone (Condensation) Aminal->Prod_Cond Elimination (-H2O) Prod_Ox Quinazolinone (Oxidative) Aminal->Prod_Ox Oxidative Dehydrogenation (-2H) Cond_Agent Dehydrating Agent (SOCl2 / Heat) Cond_Agent->Prod_Cond Oxidant Oxidant (I2 / DMSO / O2) Oxidant->Prod_Ox

Caption: Mechanistic divergence between classical condensation (elimination) and modern oxidative cyclization (dehydrogenation).

Protocol A: Metal-Free Iodine-Catalyzed Oxidative Cyclization

Application: Best for synthesizing 2-substituted quinazolin-4(3H)-ones from 2-aminobenzamides and aldehydes. Why this works: Molecular iodine acts as a mild Lewis acid to activate the imine formation and subsequently facilitates the oxidative dehydrogenation of the aminal intermediate. DMSO serves as both solvent and terminal oxidant.

Reagents & Equipment
  • Substrate: 2-Aminobenzamide (1.0 equiv)

  • Electrophile: Aryl/Alkyl Aldehyde (1.1 equiv)

  • Catalyst: Molecular Iodine (

    
    ) (10-20 mol%)
    
  • Solvent: DMSO (anhydrous)

  • Apparatus: Sealed tube or round-bottom flask with reflux condenser.

Step-by-Step Methodology
  • Charge: In a 10 mL reaction vial, combine 2-aminobenzamide (1.0 mmol, 136 mg) and the corresponding aldehyde (1.1 mmol).

  • Catalyst Addition: Add molecular iodine (

    
    ) (0.1 mmol, 25.4 mg, 10 mol%).
    
  • Solvation: Add anhydrous DMSO (3 mL). Note: DMSO is critical here as it regenerates the active iodine species.

  • Reaction: Seal the vessel and heat to 80–100 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 3:7). The intermediate Schiff base often appears quickly; the final oxidation takes longer.

  • Quench: Cool to room temperature. Pour the mixture into crushed ice (20 g) containing 5% sodium thiosulfate (

    
    ) to quench excess iodine (color changes from dark brown to yellow/white).
    
  • Isolation:

    • Solids: If precipitate forms, filter under vacuum and wash with cold water.

    • Liquids: If no precipitate, extract with EtOAc (

      
      ), wash with brine, dry over 
      
      
      
      , and concentrate.
  • Purification: Recrystallization from Ethanol/Water is usually sufficient. Flash chromatography is rarely needed.

Protocol B: Microwave-Assisted Green Synthesis

Application: Rapid scale-up, solvent-free, or "green chemistry" requirements. Why this works: Microwave irradiation provides direct dielectric heating, accelerating the rate-determining dehydration step.

Reagents & Equipment
  • Substrate: Anthranilic acid (1.0 equiv)

  • Reagent: Formamide (excess) or Amide derivative.

  • Catalyst: Ammonium Acetate (

    
    ) or Silica-supported acid.
    
  • Apparatus: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Methodology
  • Preparation: Mix anthranilic acid (2.0 mmol) and formamide (5 equiv) in a microwave-safe vial.

  • Additives: Add catalytic

    
     (0.5 equiv) to facilitate ammonia generation and ring closure.
    
  • Irradiation:

    • Power: 150 W (Dynamic mode)

    • Temperature: 140 °C

    • Time: 10–15 minutes (Hold time).

  • Workup: Cool the vial using compressed air. Pour the reaction mass into ice-cold water.

  • Isolation: The product typically precipitates immediately. Filter, wash with water, and dry.[1]

Optimization Matrix & Data Comparison

The following table summarizes the efficiency of various catalytic systems for the reaction of 2-aminobenzamide with benzaldehyde.

EntryCatalystSolventTemp (°C)Time (h)Yield (%)Notes
1 NoneEtOHReflux2445Incomplete oxidation; requires air bubbling.
2

(5 mol%)
EtOH70882Metal waste; good for large batches.
3

(10 mol%)
DMSO 80 4 94 Metal-free; easiest workup.
4


1001278Green solvent; slower kinetics.
5 MW / No CatNeat1400.288Fastest; requires thermal stability.
Troubleshooting & Critical Parameters

Figure 2: Optimization Decision Tree Use this logic flow to select the correct protocol and troubleshoot low yields.

Troubleshooting_Guide Problem Issue: Low Yield or Impurity Check_Substrate Is Substrate Acid Sensitive? Method_A Use Protocol A (I2/DMSO) Avoid strong acids Check_Substrate->Method_A Yes Check_Solubility Is Intermediate Soluble? Check_Substrate->Check_Solubility No Method_B Use Protocol B (Microwave) Solvent-free forces reaction Check_Solubility->Method_B No (Precipitates early) Check_Oxidation Is Dihydro-intermediate stuck? Check_Solubility->Check_Oxidation Yes Add_Oxidant Add TBHP or increase O2 flow Switch to DMSO solvent Check_Oxidation->Add_Oxidant Yes

Caption: Decision tree for selecting reaction conditions and troubleshooting common synthetic failures.

Common Pitfalls:
  • Stalled Oxidation: If the reaction stops at the dihydroquinazolinone (aminal) stage, the oxidant is insufficient.

    • Fix: Ensure the reaction is open to air (if using

      
      ) or switch to DMSO as the solvent, which acts as an oxidant in the presence of Iodine.
      
  • Hydrolysis: In condensation methods, water byproduct can reverse the equilibrium.

    • Fix: Use molecular sieves (4Å) or a Dean-Stark trap if using conventional heating. Protocol B (Microwave) overcomes this by rapid evaporation.

  • Steric Hindrance: Ortho-substituted aldehydes react slowly.

    • Fix: Increase catalyst loading to 20 mol%

      
       and temperature to 110 °C.
      
References
  • Zhang, Z. et al. (2021). "Transition-metal-catalyzed synthesis of quinazolines: A review." Frontiers in Chemistry.

  • Wang, G. et al. (2019). "Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative Coupling." Organic Letters. [2]

  • Li, D. et al. (2021). "Electro-oxidative cyclization: access to quinazolinones via K2S2O8 without transition metal catalyst." RSC Advances.

  • Besson, T. et al. (2011). "Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones." ResearchGate.[3]

  • RSC Publishing. (2012). "Recent developments in transition metal catalysis for quinazolinone synthesis." Organic & Biomolecular Chemistry.

Sources

Microwave-Assisted Synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] This bicyclic heterocycle is the foundational core of numerous therapeutic agents exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The strategic incorporation of halogen atoms, such as bromine and fluorine, onto the quinazolinone scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing its potency, selectivity, and metabolic stability. The target molecule of this application note, 6-bromo-7-fluoro-1H-quinazolin-4-one, represents a promising scaffold for the development of novel therapeutics, leveraging the unique electronic properties of its halogen substituents.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering significant advantages over conventional heating methods.[2] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[3] This application note provides a detailed protocol for the efficient synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one utilizing microwave irradiation, aimed at researchers and professionals in the field of drug development.

Reaction Rationale: The Microwave-Enhanced Niementowski Reaction

The synthesis of the 4(3H)-quinazolinone ring system is classically achieved through the Niementowski reaction, which involves the condensation of an anthranilic acid derivative with an amide.[1][2] In this protocol, we employ a microwave-assisted approach to the Niementowski reaction, using the readily available 2-amino-5-bromo-4-fluorobenzoic acid as the starting material and formamide as both a reactant and a high-dielectric solvent.

The key advantages of employing microwave irradiation in this synthesis are:

  • Rapid Heating: Microwaves directly and efficiently heat the polar reaction mixture, leading to a dramatic reduction in reaction time from hours to minutes.[3]

  • Increased Yields: The rapid and uniform heating often minimizes the formation of side products, resulting in higher isolated yields of the desired quinazolinone.

  • Enhanced Reaction Rates: Microwave energy can overcome activation energy barriers more effectively than conventional heating, accelerating the rate-determining steps of the reaction.

Experimental Protocol

Materials and Reagents
  • 2-Amino-5-bromo-4-fluorobenzoic acid (CAS: 143945-65-7)

  • Formamide (ACS grade or higher)

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

  • Microwave synthesis reactor

Safety Precautions
  • Microwave-assisted organic synthesis should be performed in a dedicated microwave reactor equipped with temperature and pressure sensors.[4][5] Domestic microwave ovens are not suitable for this purpose.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reactions in sealed vessels can generate high pressures. Ensure the reaction vessel is not filled to more than two-thirds of its volume and that the pressure limits of the vessel are not exceeded.[5]

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Microwave Irradiation cluster_2 Work-up and Purification cluster_3 Characterization A Weigh 2-amino-5-bromo-4-fluorobenzoic acid B Add formamide to a microwave reaction vessel A->B C Add the starting material to the vessel and stir B->C D Seal the reaction vessel C->D E Place vessel in microwave reactor D->E F Irradiate at specified temperature and time E->F G Cool the reaction mixture F->G H Add deionized water to precipitate the product G->H I Filter the crude product H->I J Wash with cold water I->J K Recrystallize from ethanol J->K L Dry the purified product K->L M Obtain NMR spectra (1H, 13C) L->M N Perform Mass Spectrometry M->N O Determine melting point N->O G cluster_0 Reaction Mechanism Starting Material 2-Amino-5-bromo-4-fluorobenzoic acid + Formamide Intermediate N-Formyl Intermediate Starting Material->Intermediate Acylation Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration Product 6-Bromo-7-fluoro-1H-quinazolin-4-one Cyclization->Product

Caption: Proposed mechanism for the Niementowski synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one.

The reaction is believed to proceed via an initial acylation of the amino group of the anthranilic acid by formamide to form an N-formyl intermediate. Subsequent intramolecular cyclization with the elimination of a water molecule leads to the formation of the final quinazolinone product.

Characterization

The structure of the synthesized 6-bromo-7-fluoro-1H-quinazolin-4-one should be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinazolinone ring system.

  • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon and the aromatic carbons.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Conclusion

This application note provides a robust and efficient protocol for the microwave-assisted synthesis of 6-bromo-7-fluoro-1H-quinazolin-4-one. The use of microwave irradiation significantly reduces the reaction time and is expected to provide a high yield of the desired product. This method is well-suited for the rapid generation of quinazolinone-based scaffolds for drug discovery and medicinal chemistry programs.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-bromo-7-fluoro-1H-quinazolin-4-one Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of 6-bromo-7-fluoro-1H-quinazolin-4-one and its synthetic intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity materials critical for drug discovery and development. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific, common issues encountered during the purification of 6-bromo-7-fluoro-1H-quinazolin-4-one and its precursors. Each issue is analyzed for its root cause, followed by actionable solutions.

Issue 1: My final product is contaminated with a significant amount of the acyclic N-acylanthranilamide intermediate.

  • Q: My reaction appears complete by TLC, but after workup and initial purification, NMR analysis shows a persistent acyclic intermediate. How can I remove this impurity and prevent its formation in the future?

  • A: This is a frequent challenge stemming from incomplete cyclization, which is often the rate-limiting step in quinazolinone synthesis.[1] The N-acylanthranilamide intermediate can have similar polarity to the desired product, making separation difficult.

    Causality: The cyclodehydration step to form the quinazolinone ring is highly dependent on reaction conditions. Insufficient temperature, inadequate reaction time, or the presence of excess water can halt the reaction at the intermediate stage.[1]

    Troubleshooting Strategies:

    • Drive the Reaction to Completion:

      • Optimize Temperature: The cyclization step is often thermal. If your initial reaction was run at a lower temperature (e.g., 120°C), consider re-subjecting the crude mixture to a higher temperature (e.g., 140-160°C) to promote ring closure.[1]

      • Prolong Reaction Time: Monitor the reaction closely by TLC or LC-MS. If the intermediate is still present, extend the reaction time until it is fully consumed.[1]

      • Use of Dehydrating Agents: In some synthetic routes, adding a dehydrating agent during the cyclization step can be beneficial.

    • Purification Tactics:

      • Column Chromatography with Gradient Elution: A carefully optimized gradient elution on silica gel can often resolve the product from the more polar N-acylanthranilamide intermediate. Start with a less polar solvent system and gradually increase polarity.

      • Recrystallization: If the product is a solid, recrystallization can be highly effective. The subtle structural differences often lead to significant solubility differences in a well-chosen solvent system. Common solvents for recrystallizing quinazolinone derivatives include ethanol, rectified spirit, or mixtures like DMF/water.[1][2]

Issue 2: My product is contaminated with starting materials like 2-amino-4-bromo-5-fluorobenzoic acid, suggesting hydrolysis.

  • Q: After my reaction and aqueous workup, I'm finding starting materials in my crude product. How can I prevent this hydrolysis and effectively purify my compound?

  • A: The quinazolinone ring, as well as its precursors, can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially in the presence of water and heat.[1][3]

    Causality: The amide and lactam-like functionalities within the quinazolinone system can be cleaved by nucleophilic attack of water, catalyzed by acid or base. This reverts the compound to its constituent parts.

    Troubleshooting Strategies:

    • Control pH During Workup:

      • Maintain a neutral or near-neutral pH during extractions and washes.[1] If an acid or base catalyst was used, it should be carefully neutralized before workup.

      • Use a saturated sodium bicarbonate solution for neutralization of acid, and a dilute acid like 1N HCl for bases, avoiding excess.

    • Minimize Water Contact:

      • Ensure all solvents and reagents are anhydrous, especially for reactions sensitive to moisture.[3]

      • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[3]

      • During workup, use brine washes to help remove water from the organic layer before drying with an agent like anhydrous sodium sulfate or magnesium sulfate.

    • Purification Strategy:

      • Acid-Base Extraction: If the impurity is an anthranilic acid derivative, its acidic nature can be exploited. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a weak base like saturated sodium bicarbonate solution. The acidic impurity will move into the aqueous layer, leaving the more neutral product in the organic phase.

      • Column Chromatography: This remains a reliable method. The acidic starting material will typically have a very different retention factor (Rf) on silica gel compared to the quinazolinone product.[4]

Issue 3: My compound appears to degrade or streak during silica gel column chromatography.

  • Q: I'm losing a significant portion of my product on the column, and the collected fractions are not pure. TLC analysis of the fractions shows streaking. What's causing this?

  • A: This is a classic sign of compound instability on acidic silica gel. The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible adsorption or catalytic degradation.[5]

    Causality: The Lewis basicity of the quinazoline nitrogens makes them prone to strong interactions with the Brønsted-Lowry acidic surface of standard silica gel.

    Troubleshooting Strategies:

    • Deactivate the Silica Gel: Neutralize the acidic sites before use. This is a highly effective and common practice.

      • Method: Prepare a slurry of the silica gel in your chosen eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine.[5] This amine base will occupy the acidic sites, allowing your compound to pass through without interaction.

    • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.[5]

      • Neutral Alumina: A good alternative for basic, acid-sensitive compounds.

      • Reversed-Phase Chromatography (C18): This uses a non-polar stationary phase and polar mobile phases (e.g., water/acetonitrile or water/methanol). It is an excellent method for purifying polar and ionizable compounds.[6]

    • Minimize Contact Time: Use flash chromatography with a shorter, wider column to reduce the amount of time the compound spends in contact with the stationary phase.[5]

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy based on the initial assessment of the crude product.

G cluster_2 Purification Method Selection TLC Analyze Crude by TLC/LC-MS IsSolid Is the product a solid? TLC->IsSolid ImpurityPolarity Impurity Polarity vs. Product IsSolid->ImpurityPolarity No / Fails Recrystallize Attempt Recrystallization IsSolid->Recrystallize Yes FlashChrom Flash Column Chromatography ImpurityPolarity->FlashChrom Significant ΔRf PrepHPLC Preparative HPLC ImpurityPolarity->PrepHPLC Poor separation (ΔRf ≈ 0) AcidBase Acid-Base Extraction ImpurityPolarity->AcidBase Recrystallize->ImpurityPolarity AcidBase->FlashChrom For further polishing Prep Prep HPLC HPLC

Caption: Decision tree for purification method selection.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable, general-purpose purification method for crude 6-bromo-7-fluoro-1H-quinazolin-4-one?

    • A: For general-purpose purification of research-scale quantities, flash column chromatography on silica gel is the most versatile and widely used technique.[4][6] It allows for the separation of a broad range of impurities. However, for acid-sensitive intermediates, pre-treatment of the silica with triethylamine is highly recommended.[5]

  • Q2: How do I select the best solvent system for recrystallization?

    • A: The ideal recrystallization solvent is one in which your target compound is sparingly soluble at room temperature but highly soluble when hot. Impurities should either be completely soluble or completely insoluble at all temperatures.

      • Screening: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene).

      • Co-solvent System: If a single solvent isn't effective, use a co-solvent system (a "good" solvent and a "poor" solvent). Dissolve the compound in a minimum amount of hot "good" solvent, then add the "poor" solvent dropwise until turbidity appears. Reheat to clarify and then cool slowly.[6]

  • Q3: When is it necessary to use Preparative HPLC instead of flash chromatography?

    • A: Preparative HPLC is justified when high-resolution separation is required.[6] Key scenarios include:

      • Separating Close-Eluting Impurities: When impurities have very similar polarity to the product (ΔRf < 0.1 on TLC).

      • Final Polishing: To achieve very high purity (>99%) for compounds intended for biological testing or as analytical standards.

      • Complex Mixtures: When multiple components are present in the crude mixture. While more expensive and time-consuming, HPLC offers superior separating power.[7]

Key Purification Protocols

Protocol 1: General Recrystallization from Ethanol

This protocol is a standard procedure for solid quinazolinone derivatives.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethanol (or another suitable solvent) and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth (and higher purity), you can insulate the flask. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering impurities.[8]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography (Triethylamine-Treated Silica)

This protocol is designed to purify neutral or basic compounds that may be sensitive to acidic silica.

  • Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your desired compound an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Prepare the eluent by adding 0.5-1% (v/v) triethylamine to the pre-mixed solvent system.

    • Prepare a slurry of silica gel in this eluent and pack the column.

    • Equilibrate the packed column by flushing with at least 2-3 column volumes of the eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the column eluent or a stronger solvent like dichloromethane.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, adsorb it onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elution: Begin elution with the chosen solvent system, applying pressure to maintain a steady flow. Collect fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The residual triethylamine is volatile and will be removed under high vacuum.

Summary of Purification Techniques and Impurity Types

The choice of purification method is directly linked to the nature of the impurities present.

Impurity TypeProbable CauseRecommended Primary Purification MethodSecondary/Polishing Method
Acyclic Intermediate Incomplete cyclizationRecrystallizationFlash Column Chromatography
Starting Materials (Acidic) Hydrolysis, incomplete reactionAcid-Base ExtractionFlash Column Chromatography
Starting Materials (Neutral) Incomplete reactionFlash Column ChromatographyRecrystallization
Closely-Related Isomers Non-specific reactionPreparative HPLCRecrystallization (if applicable)
Baseline/Polymeric Material DecompositionFiltration through a plug of silica/celiteFlash Column Chromatography

Logical Relationships in Purification

The interplay between compound properties, impurities, and available techniques dictates the purification path.

G Crude Crude Mixture 6-bromo-7-fluoro-1H-quinazolin-4-one + Impurities Props Compound Properties Solid vs. Oil pKa Stability Crude->Props Impurities Impurity Profile Polarity Acidity/Basicity Isomeric Crude->Impurities Recrystallization Recrystallization Exploits solubility differences Props->Recrystallization If Solid Column Column Chromatography Exploits polarity differences (adsorption) Props->Column If Stable on Stationary Phase Extraction Acid-Base Extraction Exploits pKa differences Props->Extraction If pKa allows Impurities->Column Different Polarity Impurities->Extraction Different pKa HPLC Preparative HPLC High-resolution separation Impurities->HPLC Similar Polarity Pure {Pure Compound | >98% Purity} Recrystallization->Pure Column->Pure Extraction->Column Pre-purification step HPLC->Pure

Caption: Interplay of factors in purification strategy.

References

  • Technical Support Center: Synthesis of Quinazolinone Derivatives. (2025). Benchchem.
  • Singh, A., Prajapati, S. K., Namdeo, K. P., Singh, V. K., & Verma, S. K. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Overcoming challenges in the purification of heterocyclic compounds. (2025). Benchchem.
  • Troubleshooting common side reactions in quinazoline synthesis. (2025). Benchchem.
  • Rădulescu, C., Tărăbăşanu, C. M., Hossu, A. M., Ionită, I., & Magearu, V. The separation and purification of new compact condensed heterocyclic systems with thiazolic ring by HPLC. Department of Physical Chemistry.
  • Hans, M., & Delaude, L. Organic Syntheses Procedure.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022). PMC.
  • Scaling Small Molecule Purification Methods for HPLC. Agilent.
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. (2025). Benchchem.
  • Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. PMC.
  • Rajveer, C. H., Swarnalatha, C. H., Rathinaraj, B. S., & Sudhrshini, S. (2010). SYNTHESIS OF 6-BROMO-OXO QUINAZOLINE DERIVATIVES AND THEIR HARAMCOLOGICAL ACTIVITIES. SciSpace.
  • 6-BroMo-7-fluoro-3,4-dihydroquinolin-2(1H)-one synthesis. chemicalbook.

Sources

overcoming solubility issues of quinazolinones in NMR solvents

Author: BenchChem Technical Support Team. Date: February 2026

The "Brick Dust" Challenge: Understanding the Physics

Quinazolinones are notoriously difficult to characterize by solution-state NMR. As a researcher, you are likely facing the "brick dust" phenomenon: a compound that is crystalline, high-melting, and refuses to dissolve in standard organic solvents.[1][2]

The Causality: The quinazolinone scaffold consists of a fused benzene and pyrimidine ring.[3] This creates a planar, electron-deficient aromatic system that exhibits strong intermolecular


 stacking  and hydrogen bonding (if amide/NH groups are present).[1][2]
  • Lattice Energy vs. Solvation Energy: To dissolve, the solvent must overcome the crystal lattice energy. For quinazolinones, the lattice energy is exceptionally high due to efficient packing.[2]

  • Aggregation: Even when "dissolved," these molecules often form solute-solute aggregates (dimers/oligomers) in solution, leading to broad lines and concentration-dependent chemical shifts.[1][2]

This guide provides a tiered troubleshooting protocol to break these intermolecular forces.

Phase I: The Solvent Matrix (Selection Logic)

Do not default to Chloroform-d (


).[2] While convenient, it lacks the dielectric constant and hydrogen-bond accepting capability to disrupt quinazolinone stacking.[2]
Solvent Hierarchy Table
SolventPolarity (

)
Interaction MechanismProsCons
Chloroform-d (

)
4.8Weak DipoleCheap, volatile (easy recovery).[1][2]Poor solubility for fused heterocycles.[2]
DMSO-

46.7Strong H-Bond AcceptorDisrupts H-bonds; high dipole moment.[2]High viscosity (broad lines); hygroscopic; difficult to remove.[2]
Methanol-

32.7H-Bond Donor/AcceptorGood for polar substituents.[2]Exchangeable protons (NH/OH) will disappear.[2]
TFA-

8.55Protonation The Nuclear Option. Protonates basic nitrogens, breaking stacking.[2]Expensive; reactive; drastically alters chemical shifts.[2]
Decision Logic for Solvent Selection

Use the following workflow to select the correct solvent system without wasting sample.

SolventSelection Start Start: Quinazolinone Sample CheckCDCl3 Test Solubility in CDCl3 Start->CheckCDCl3 IsSoluble Soluble? CheckCDCl3->IsSoluble RunCDCl3 Run in CDCl3 IsSoluble->RunCDCl3 Yes CheckDMSO Test DMSO-d6 IsSoluble->CheckDMSO No (Suspension) IsSolubleDMSO Soluble? CheckDMSO->IsSolubleDMSO RunDMSO Run in DMSO-d6 (Consider 353K if broad) IsSolubleDMSO->RunDMSO Yes CheckTFA Add 2-3 drops TFA-d or Switch to 100% TFA-d IsSolubleDMSO->CheckTFA No (Brick Dust) RunTFA Run in TFA-d system CheckTFA->RunTFA

Figure 1: Decision tree for solvent selection based on solubility and aggregation states.

Phase II: Thermodynamic Intervention (VT-NMR)

If your sample dissolves in DMSO-


 but yields broad peaks, the molecule is likely tumbling slowly due to solvent viscosity or aggregation.[2] Increasing temperature reduces viscosity and breaks 

aggregates.[2]
Protocol: High-Temperature Acquisition

Target Temperature: 353 K (80°C) for DMSO-


.
  • Preparation: Use a high-quality NMR tube (Wilmad 507-PP or equivalent) rated for thermal stress.[2]

  • Gas Flow: Increase the VT gas flow to 535 L/hr (or instrument specific high-flow setting) to ensure uniform heating.

  • Equilibration:

    • Set temperature to 353 K.

    • WAIT 15 MINUTES. This is non-negotiable. The sample and the probe mechanics must reach thermal equilibrium to prevent "shim drift" during acquisition.

  • Tuning/Matching: Re-tune the probe at temperature. Impedance changes significantly with heat.[2]

  • Shimming: Re-shim. Convection currents can degrade lineshape; spin the sample if using a non-gradient shim system, but usually, keep it non-spinning for modern probes to avoid modulation sidebands.[1][2]

Critical Warning: Do not exceed 100°C in DMSO without checking your probe's safety limits. Never heat


 or Methanol-

in a sealed tube significantly above room temperature due to pressure buildup.[2]

Phase III: Chemical Modification (The "TFA Trick")

When heat fails, you must alter the chemical nature of the solute. Quinazolinones are weak bases.[2] Protonating the pyrimidine nitrogen creates a cation, introducing electrostatic repulsion between molecules and breaking the stacking lattice.

The TFA- Protocol

Reagent: Trifluoroacetic acid-d (


).[2]

Method A: The Spike (Recommended first)

  • Prepare sample in

    
     (suspension is okay).[2]
    
  • Add 2-3 drops of TFA-

    
    .[2]
    
  • Shake vigorously.[2] The suspension often clears immediately as the salt forms and dissolves.

Method B: The Solvent Switch

  • Dissolve the entire sample in pure TFA-

    
    .[2]
    

Data Interpretation Warning:

  • Shift Migration: Protonation will cause significant downfield shifts (deshielding), particularly for protons on the heterocyclic ring (H2, H5, H8).[1][2]

  • Exchangeables: NH and OH protons will exchange with deuterium from TFA-

    
     and disappear from the spectrum.[2][4]
    
  • Comparison: You cannot directly compare chemical shifts from a TFA-

    
     spectrum to a neutral 
    
    
    
    spectrum reported in literature.[2]

Phase IV: Hardware & Acquisition Optimization

If solubility remains in the micromolar range (< 1 mg/0.6 mL), you are signal-limited.[2]

Shigemi Tubes

Why: Standard tubes require 600


.[2] If you only have 0.5 mg of sample, the concentration is too low. Shigemi tubes use magnetic susceptibility-matched glass plugs to confine the sample to the active coil volume (~20 mm height).
  • Benefit: You can dissolve your 0.5 mg in 280

    
      of solvent, effectively doubling the concentration.[2]
    
  • Requirement: Ensure the bottom glass length matches your solvent (e.g., DMSO-bottom for DMSO samples) to prevent magnetic susceptibility distortion.

The Rule

Signal-to-Noise (S/N) scales with the square root of the number of scans (


).
  • To double the S/N, you must run 4 times as many scans.[2][5]

  • Recommendation: If the proton spectrum is noisy at 16 scans, do not try 32. Jump to 128 or 256 scans.[2]

Troubleshooting FAQs

Q: My sample is soluble in DMSO, but the peaks are very broad. Is it impure? A: Not necessarily.[2] Broad peaks in DMSO often indicate aggregation or restricted rotation (rotamers) due to the high viscosity of the solvent.

  • Test: Run the sample at 80°C (353 K). If the peaks sharpen and resolve, it was aggregation/viscosity, not impurity.[1][2]

Q: I used TFA-d and my peaks moved 1.0 ppm downfield. Is this the same compound? A: Yes. Protonation of the quinazolinone nitrogen creates a positive charge that withdraws electron density from the ring, deshielding the protons. This is expected.

Q: Can I recover my sample after using DMSO-


? 
A:  Yes, but it is difficult due to the high boiling point (189°C).[2][6]
  • Method: Lyophilization (freeze-drying) is best.[2] Alternatively, perform an aqueous workup: add water to the DMSO solution (the quinazolinone will likely precipitate out), filter the solid, and wash with water to remove DMSO.[1]

Q: Why not just use Acetone-


? 
A:  Acetone is a valid alternative to Chloroform, but for quinazolinones, it rarely offers better solubility than DMSO.[1][2] It is, however, easier to remove.[1][2] Use it as an intermediate check before committing to DMSO.

References

  • BenchChem. (2025).[2] Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Link[1][2]

  • Cambridge Isotope Laboratories. (2023).[2] NMR Solvent Data Chart. Link

  • Fulmer, G. R., et al. (2010).[1][2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1][2] Link[1][2]

  • University of Oxford. (2023).[2] Variable Temperature NMR Experiments: Protocols and Safety. Department of Chemistry NMR Facility.[2][7][8] Link

  • Sloop, J. C. (2013).[2] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Link

Sources

Technical Support Center: Troubleshooting Regio-selectivity in 6-Bromo-7-Fluoro Quinazolinone Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 6-bromo-7-fluoro quinazolinone derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of controlling regioselectivity during substitution reactions. Our goal is to equip you with the scientific rationale and practical protocols needed to navigate these complex transformations successfully.

Frequently Asked Questions (FAQs)
Q1: Why is regioselectivity a primary concern in reactions with 6-bromo-7-fluoro quinazolinone?

The 6-bromo-7-fluoro quinazolinone scaffold presents two distinct, electronically-activated sites for nucleophilic aromatic substitution (SNAr): the carbon atom bonded to the bromine at position C6 and the carbon atom bonded to the fluorine at position C7.[1][2] Both halogens act as leaving groups, but their electronic properties and the inherent nature of the quinazolinone ring system create a competitive reaction environment. The pyrimidine portion of the quinazolinone core is strongly electron-withdrawing, which reduces the electron density of the fused benzene ring, making it susceptible to nucleophilic attack—a reaction typically challenging for aryl halides.[3] Consequently, a nucleophile can attack either the C6 or C7 position, potentially leading to a mixture of regioisomers. Controlling the reaction to favor one isomer over the other is crucial for synthesizing the desired target molecule and avoiding difficult purification steps.

Q2: Between the C6-Bromo and C7-Fluoro positions, which is generally more reactive towards nucleophiles?

In nucleophilic aromatic substitution (SNAr), the reaction generally proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[2][4]

  • Electrophilicity of the Carbon: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect makes the C7 carbon significantly more electron-poor (electrophilic) than the C6 carbon. This makes C7 the kinetically favored site for nucleophilic attack.

  • Leaving Group Ability: While bromide is generally a better leaving group than fluoride in SN1 or SN2 reactions, this is less critical in SNAr. Since the C-halogen bond is broken in the fast, second step of the reaction, the stability of the leaving group has a smaller influence on the overall reaction rate compared to the energy of the initial attack.[2]

Therefore, the C7-fluoro position is typically more reactive and the site of preferential substitution under kinetically controlled conditions due to the powerful activating effect of the fluorine atom.[2][5]

Q3: How can I definitively determine the regiochemical outcome of my reaction?

Unambiguous structural confirmation is critical. A combination of spectroscopic techniques is the most reliable approach:

  • ¹H NMR: The coupling constants between the remaining aromatic proton (at C5 or C8) and the fluorine atom can be diagnostic. A ³J(H-F) coupling (typically 4-10 Hz) would be expected for a C6-substituted product (proton at C5 coupling to fluorine at C7), while a ⁴J(H-F) coupling (typically 2-4 Hz) would be seen for a C7-substituted product (proton at C8 coupling to fluorine at C6, if fluorine remains).

  • ¹⁹F NMR: This is a highly sensitive method. The chemical shift of the fluorine will be different depending on the substituent at the adjacent position. Furthermore, ¹⁹F-¹H coupling can provide clear evidence of proximity.

  • 2D NMR (HMBC/NOESY): Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful. It shows correlations between protons and carbons over two or three bonds. For example, in a C7-substituted product, a correlation between the proton on the incoming nucleophile's alpha position and the C7 and C8 carbons of the quinazolinone ring would provide definitive proof of the substitution site.[6][7]

Visualizing the Competing Pathways

The diagram below illustrates the two competing SNAr pathways. The stability of the intermediate Meisenheimer complex is the key factor determining the reaction's course.

cluster_start Starting Material cluster_path1 Pathway 1: C7 Substitution (Kinetic) cluster_path2 Pathway 2: C6 Substitution (Thermodynamic/Forced) Start 6-Bromo-7-Fluoro Quinazolinone MeisenheimerC7 Meisenheimer Complex (Attack at C7) More Stable Start->MeisenheimerC7 Attack at C7 (Lower Ea) MeisenheimerC6 Meisenheimer Complex (Attack at C6) Less Stable Start->MeisenheimerC6 Attack at C6 (Higher Ea) Nuc Nucleophile (Nu⁻) ProductC7 7-Nu-6-Bromo-Quinazolinone (Major Product) MeisenheimerC7->ProductC7 Loss of F⁻ ProductC6 6-Nu-7-Fluoro-Quinazolinone (Minor Product) MeisenheimerC6->ProductC6 Loss of Br⁻

Caption: Competing SNAr pathways for 6-bromo-7-fluoro quinazolinone.

Troubleshooting Guides
Problem 1: My reaction yields a mixture of C6 and C7 substituted products. How can I improve selectivity for the desired C7 position?

Root Cause Analysis: Obtaining a mixture indicates that the reaction conditions are not sufficiently optimized to favor the kinetically preferred C7 substitution exclusively. The energy difference between the activation barriers for attack at C6 and C7 may be small, allowing both pathways to proceed.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: This is the most critical parameter for favoring the kinetic product. A lower temperature will provide less energy to the system, making it more difficult to overcome the higher activation barrier for C6 substitution.

  • Select a Milder Base: Strong bases can sometimes lead to side reactions or equilibrate the products. Using a milder, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.

  • Optimize the Solvent: Less polar aprotic solvents, such as 1,4-dioxane or tetrahydrofuran (THF), can enhance selectivity for C7. Highly polar aprotic solvents like DMF and DMSO are excellent for SNAr but can sometimes reduce selectivity by better solvating the transition states of both pathways.

  • Consider Nucleophile Hardness: According to Hard and Soft Acid and Base (HSAB) theory, "hard" nucleophiles (e.g., those with oxygen or nitrogen donors like primary amines and alkoxides) tend to react faster at the "harder," more electrophilic C7 center.

Optimized Protocol for C7 Substitution

ParameterRecommended ConditionRationale
Temperature Start at room temperature, then cool to 0 °C if needed.Favors the kinetic product (lower activation energy).
Solvent 1,4-Dioxane or THFLess polar aprotic; can improve selectivity.
Base K₂CO₃ or Cs₂CO₃Mild, non-nucleophilic; minimizes side reactions.
Nucleophile Primary amines, secondary amines, alcohols."Harder" nucleophiles prefer the more electrophilic C7.
Problem 2: I need to synthesize the C6-substituted isomer, but the reaction is either very slow or yields the C7 isomer. What can I do?

Root Cause Analysis: Forcing the reaction towards the kinetically disfavored C6 position requires overcoming a higher activation energy barrier. The conditions must be adjusted to either make the C6 pathway accessible or to use an alternative reaction mechanism that inherently favors C6.

Troubleshooting Protocol:

  • Increase the Reaction Temperature: Supplying more thermal energy is necessary to overcome the higher activation barrier for C6 substitution. Refluxing conditions are often required.

  • Use a High-Boiling Point Polar Aprotic Solvent: Solvents like DMF, DMSO, or NMP are ideal. Their polarity helps stabilize the charged Meisenheimer complex, and their high boiling points allow for the necessary high reaction temperatures.

  • Utilize "Softer" Nucleophiles: "Soft" nucleophiles, such as thiols (sulfur donors), may exhibit a greater preference for reaction at the C6 position, which is attached to the larger, more polarizable bromine atom.

  • Switch to a Different Mechanism (Metal Catalysis): If SNAr fails, cross-coupling reactions are a powerful alternative. Reactions like the Buchwald-Hartwig amination (for N-nucleophiles) or Suzuki/Stille coupling (for C-nucleophiles) using a palladium catalyst will selectively occur at the C-Br bond, leaving the C-F bond intact.[8]

Troubleshooting Workflow

Start Issue: Poor Regioselectivity or Wrong Isomer Formed DesiredProduct What is the desired product? Start->DesiredProduct C7Product C7-Substituted Isomer DesiredProduct->C7Product C7 C6Product C6-Substituted Isomer DesiredProduct->C6Product C6 C7_Step1 1. Lower Reaction Temperature (e.g., 0°C to RT) C7Product->C7_Step1 C6_Step1 1. Increase Reaction Temperature (e.g., Reflux) C6Product->C6_Step1 C7_Step2 2. Use a Milder Base (e.g., K₂CO₃) C7_Step1->C7_Step2 C7_Step3 3. Switch to a Less Polar Solvent (e.g., Dioxane) C7_Step2->C7_Step3 C7_Success Success: High C7 Selectivity C7_Step3->C7_Success C6_Step2 2. Use Polar Aprotic Solvent (e.g., DMF, DMSO) C6_Step1->C6_Step2 C6_Step3 3. Try a 'Softer' Nucleophile (e.g., Thiol) C6_Step2->C6_Step3 C6_Step4 4. Alternative: Use Metal Catalysis (e.g., Buchwald-Hartwig) C6_Step3->C6_Step4 C6_Success Success: High C6 Selectivity C6_Step4->C6_Success

Caption: A decision tree for troubleshooting regioselectivity issues.

Problem 3: My reaction suffers from low yield and significant starting material decomposition.

Root Cause Analysis: Quinazolinone systems, while relatively stable, can be susceptible to degradation under harsh conditions.[3] Low yields not attributable to poor regioselectivity often point to issues with reaction conditions promoting decomposition pathways or hydrolysis.[9][10]

Troubleshooting Protocol:

  • Ensure Rigorously Anhydrous Conditions: Water can act as a competing nucleophile, leading to hydrolysis of the quinazolinone ring, especially at elevated temperatures. Use oven-dried glassware and anhydrous solvents.

  • Employ an Inert Atmosphere: Conduct reactions under a nitrogen or argon atmosphere to prevent potential oxidation, especially if your substrates or reagents are sensitive.

  • Evaluate Base Strength and Stoichiometry: An overly strong base or an excess of base can deprotonate other sites on the molecule, leading to undesired side reactions. Use the minimum effective amount of the mildest possible base.

  • Monitor Reaction Progress Carefully: Use TLC or LC-MS to track the consumption of starting material and the formation of the product. Extended reaction times at high temperatures can lead to product degradation. If the reaction stalls, it is better to stop and re-evaluate than to continue heating indefinitely.

Summary of Influential Factors

Caption: Key experimental factors influencing regioselectivity.

References
  • Abdel-Jalil, R. J., Al-Momani, E., Tahtamooni, L., et al. (2010). Synthesis and In-Vitro Antitumor Activity of Selected 7-Fluoro-6-(4-methyl- 1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones. Letters in Organic Chemistry, 7(5), 360-366.
  • Niharika, P., Namratha, J. R., & Sunitha, N. (2022). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Current Trends in Pharmacy and Pharmaceutical Chemistry, 4(1), 35-40.
  • Khan, I., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5678.
  • Prashant, P., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Journal of Molecular Structure, 1274, 134546.
  • Borah, J., & Chowhan, L. R. (2022). Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry, 10, 989335.
  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. BenchChem Technical Support.
  • MDPI. (2024). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. Molecules. [Link]

  • El-Sayed, M. A. F., & Harrity, J. P. A. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. RSC Advances, 14(16), 11139-11144. [Link]

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Technical Support Center: Stability of 6-bromo-7-fluoro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 6-bromo-7-fluoro-1H-quinazolin-4-one. It addresses common stability issues encountered under basic conditions, offering troubleshooting advice and validated experimental protocols to ensure the integrity of your experiments.

Core Concepts: Understanding the Stability of a Substituted Quinazolinone

Before troubleshooting specific issues, it is crucial to understand the inherent chemical properties of 6-bromo-7-fluoro-1H-quinazolin-4-one that govern its behavior in basic media.

The Quinazolinone Core: A Stable Heterocycle

The 4(3H)-quinazolinone ring system is generally robust and is found in many natural products and pharmaceutical agents.[1] The ring is quite stable in many chemical reactions, including oxidation and reduction.[1] It can withstand cold, dilute acidic and alkaline solutions, but degradation can occur if these solutions are boiled.[1] The lactam-lactim tautomerism is a key feature of the quinazolinone core, influencing its reactivity and interaction with other molecules.[1]

Influence of Halogen Substituents (Br and F)

The presence of bromine at the C-6 position and fluorine at the C-7 position significantly influences the electronic properties of the benzene portion of the molecule. Both are electron-withdrawing groups, which can make the aromatic ring more susceptible to certain reactions, particularly nucleophilic aromatic substitution (SNAr).[2]

Primary Stability Concerns in Basic Media

When 6-bromo-7-fluoro-1H-quinazolin-4-one is exposed to basic conditions, two primary degradation pathways must be considered:

  • Hydrolysis of the Quinazolinone Ring: Strong bases, especially when heated, can catalyze the hydrolytic cleavage of the amide bond within the pyrimidine ring.[3][4] This results in the formation of derivatives of the corresponding anthranilic acid, leading to a loss of the desired heterocyclic structure.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the benzene ring, enhanced by the halogen substituents, makes it a potential target for nucleophilic attack.[2][5] In the presence of a strong nucleophile (which is often the base itself, like OH⁻, or another species in the reaction mixture), either the bromine or fluorine atom could be displaced.

Frequently Asked Questions (FAQs)

Q1: Is 6-bromo-7-fluoro-1H-quinazolin-4-one generally stable in basic solutions?

A: It exhibits moderate stability. It is generally stable in cold, dilute alkaline solutions.[1][6] However, stability decreases significantly with increasing base concentration, temperature, and exposure time.[1][3] Boiling in alkaline solutions will likely cause degradation.[1]

Q2: What are the primary degradation pathways I should be concerned about under basic conditions?

A: The two main pathways are hydrolysis of the amide bond in the quinazolinone ring, leading to ring-opening, and Nucleophilic Aromatic Substitution (SNAr), where the bromide or fluoride is displaced by a nucleophile.[2][3][4]

Q3: Can the bromine or fluorine atoms be displaced by nucleophiles in a basic medium?

A: Yes, this is a significant possibility via an SNAr mechanism.[2] The rate of this reaction is enhanced by the electron-withdrawing nature of the quinazolinone ring system. Interestingly, in SNAr reactions, fluoride can be a better leaving group than bromide because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[5][7][8]

Q4: How does temperature affect the stability of this compound in the presence of a base?

A: Temperature is a critical factor. High temperatures dramatically accelerate the rates of both hydrolysis and SNAr.[3] If a reaction requires basic conditions, it is often best to run it at the lowest possible temperature that allows the desired transformation to proceed at a reasonable rate.[3]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter when using 6-bromo-7-fluoro-1H-quinazolin-4-one in basic conditions.

Issue 1: Unexpected Side Products are Observed by TLC, HPLC, or LC-MS Analysis.
  • Possible Cause A: Hydrolysis of the Quinazolinone Ring

    • Rationale: Prolonged exposure to aqueous base, especially at elevated temperatures, can cleave the lactam (amide) bond in the heterocyclic ring.[3][4] This would result in a more polar, ring-opened product derived from 2-amino-4-bromo-5-fluorobenzoic acid.

    • Recommended Actions:

      • Minimize Water: Use anhydrous solvents and reagents if the reaction chemistry permits.[3]

      • Limit Exposure Time: During aqueous workups, perform extractions quickly and avoid letting the mixture sit for extended periods in basic layers.

      • Use Milder Bases: Consider using organic bases (e.g., triethylamine, DIPEA) or weaker inorganic bases (e.g., K₂CO₃, NaHCO₃) instead of strong hydroxides if compatible with your reaction.[3]

  • Possible Cause B: Nucleophilic Aromatic Substitution (SNAr)

    • Rationale: The base itself (e.g., OH⁻) or another nucleophile in your reaction mixture may be displacing the bromine or fluorine atom. The C-F bond is highly polarized, making the C-7 position a likely site for nucleophilic attack.[5][8] The product would be a 6-bromo-7-hydroxy- (or other substituted) quinazolinone or a 7-fluoro-6-hydroxy-quinazolinone.

    • Recommended Actions:

      • Protecting Groups: If the nucleophile is a necessary reagent for another part of the molecule, consider if a protecting group strategy is viable.

      • Base Selection: Choose a non-nucleophilic, sterically hindered base if its sole purpose is deprotonation (e.g., DBU, LiHMDS).

      • Temperature Control: Keep the reaction temperature as low as possible to disfavor the higher activation energy SNAr pathway.

Issue 2: Low Yield or Complete Degradation of Starting Material.
  • Possible Cause A: Harsh Basic Conditions

    • Rationale: Using a high concentration of a strong base (e.g., >2M NaOH or KOH) combined with heating can lead to rapid and complete decomposition through multiple pathways.[3]

    • Recommended Actions:

      • Titrate the Base: Use only the minimum stoichiometric amount of base required for the reaction.[3]

      • Screen Weaker Bases: Systematically test weaker bases to find one that promotes the desired reaction without causing significant degradation. Inorganic bases like Cs₂CO₃ have been shown to be effective promoters for C-N bond formation in quinazolinone synthesis without being overly harsh.[9]

      • Optimize Temperature: Run a temperature optimization study to find the sweet spot that balances reaction rate with compound stability.

  • Possible Cause B: Prolonged Exposure During Workup

    • Rationale: The workup is a critical step. Leaving the compound in a basic aqueous solution for hours, even at room temperature, can lead to significant product loss.

    • Recommended Actions:

      • Prompt Neutralization: Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) as soon as the reaction is complete, before extraction.[3]

      • Acid-Base Extraction: For purification, consider an acid-base extraction. Dissolve the crude material in an organic solvent and extract with dilute acid. The basic quinazolinone will move to the aqueous layer. The layers can then be separated, and the aqueous layer quickly basified to precipitate the purified product, which is then immediately filtered or extracted.[10]

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary competing degradation pathways for 6-bromo-7-fluoro-1H-quinazolin-4-one in a basic medium containing a generic nucleophile (Nu⁻).

G cluster_main 6-bromo-7-fluoro-1H-quinazolin-4-one cluster_pathways Potential Degradation Pathways under Basic Conditions (Base/Nu⁻) cluster_products Resulting Products start Start Compound hydrolysis Hydrolysis (Ring Opening) start->hydrolysis Pathway 1 (Strong Base, H₂O, Heat) snar Nucleophilic Aromatic Substitution (SNAr) (Halogen Displacement) start->snar Pathway 2 (Presence of Nucleophile) hydrolysis_prod 2-amino-4-bromo-5-fluorobenzamide derivatives hydrolysis->hydrolysis_prod snar_prod 6-bromo-7-Nu-quinazolin-4-one OR 7-fluoro-6-Nu-quinazolin-4-one snar->snar_prod

Caption: Competing degradation pathways for 6-bromo-7-fluoro-1H-quinazolin-4-one.

Experimental Protocols
Protocol 1: Stability Assessment Under Basic Conditions

This protocol provides a systematic way to evaluate the stability of your compound at different pH values.

Objective: To quantify the degradation of 6-bromo-7-fluoro-1H-quinazolin-4-one over time at pH 9 and pH 12.

Materials:

  • 6-bromo-7-fluoro-1H-quinazolin-4-one

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Buffer solutions: pH 9 (e.g., borate buffer) and pH 12 (e.g., phosphate buffer)

  • Internal Standard (IS), e.g., a structurally similar and stable compound like caffeine.

  • HPLC system with UV detector or LC-MS system.[11][12]

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 6-bromo-7-fluoro-1H-quinazolin-4-one in ACN.

    • Prepare a 1 mg/mL stock solution of the Internal Standard in ACN.

  • Prepare Test Solutions:

    • In two separate vials, add 950 µL of the respective buffer (pH 9 and pH 12).

    • To each vial, add 50 µL of the compound stock solution to get a final concentration of 50 µg/mL.

  • Time Point Zero (T=0) Analysis:

    • Immediately take a 100 µL aliquot from each vial.

    • Add 100 µL of the Internal Standard solution.

    • Add 800 µL of ACN to quench any reaction.

    • Analyze by HPLC or LC-MS. This is your T=0 reference point.

  • Incubation and Sampling:

    • Store the test solution vials at a controlled room temperature (e.g., 25 °C).

    • Take 100 µL aliquots at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

    • Process each aliquot as described in step 3.

  • Data Analysis:

    • Calculate the peak area ratio of the target compound to the Internal Standard for each time point.

    • Plot the percentage of the compound remaining vs. time. The formula is: (% Remaining) = (Area_Ratio_Tx / Area_Ratio_T0) * 100.

Protocol 2: Troubleshooting Workflow Diagram

This workflow can guide your decision-making process when encountering stability issues.

G cluster_analysis cluster_solutions start Problem Encountered: Low Yield or Unexpected Byproducts in Basic Medium check_purity Step 1: Analyze Crude Mixture (LC-MS, NMR) start->check_purity is_hydrolysis Mass consistent with Ring-Opened Product? check_purity->is_hydrolysis Check Mass Spec Data is_snar Mass consistent with Halogen Substitution? check_purity->is_snar is_degraded No clear product, only starting material loss? check_purity->is_degraded is_hydrolysis->is_snar No sol_hydrolysis Likely Hydrolysis - Reduce H₂O - Use milder base - Lower temperature - Prompt workup neutralization is_hydrolysis->sol_hydrolysis Yes is_snar->is_degraded No sol_snar Likely SNAr - Lower temperature - Use non-nucleophilic base - Check for other nucleophiles is_snar->sol_snar Yes sol_degraded General Decomposition - Drastically lower temp - Screen weaker bases - Reduce reaction time is_degraded->sol_degraded Yes end_node Re-run Experiment with Optimized Conditions sol_hydrolysis->end_node sol_snar->end_node sol_degraded->end_node

Caption: A logical workflow for troubleshooting stability issues.

Summary of Stability and Recommendations
ConditionBase TypeTemperatureExpected StabilityPrimary RiskRecommendation
Aqueous Workup NaOH, KOH (dilute)Room TempLow to ModerateHydrolysisMinimize exposure time; neutralize promptly.[3]
Organic Synthesis NaH, K₂CO₃, Cs₂CO₃Room TempGoodSNAr (if nucleophile present)Use anhydrous solvents; prefer non-nucleophilic bases.
Organic Synthesis NaOH, KOH (conc.)> 80 °CVery LowHydrolysis & SNArAvoid these conditions unless required and optimized.[1]
Purification Basic AluminaRoom TempModeratePotential for on-column degradationPrefer silica gel or reverse-phase chromatography.
References
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Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹³C NMR Chemical Shifts of 6-Bromo-7-fluoro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. The quinazolinone scaffold is a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities.[1][2] Among its many derivatives, 6-bromo-7-fluoro-1H-quinazolin-4-one stands as a molecule of significant interest due to the unique electronic properties imparted by its halogen substituents. This technical guide, designed for the discerning researcher, provides an in-depth analysis of the ¹³C NMR chemical shifts of this compound. In the absence of direct, published experimental data for this specific molecule, we present a comprehensive, predictive, and comparative analysis based on established spectroscopic principles and data from structurally related analogs.

The Structural and Spectroscopic Significance of Halogenation

The introduction of bromine and fluorine atoms onto the quinazolinone core at positions 6 and 7, respectively, dramatically influences the electron distribution within the aromatic system. This, in turn, has a profound impact on the ¹³C NMR chemical shifts. Understanding these effects is crucial for confirming the successful synthesis of the target molecule and for the structural verification of related compounds.

Key Influences of Bromine and Fluorine Substituents:

  • Inductive Effects: Both bromine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This generally leads to a deshielding of the directly attached carbon and, to a lesser extent, adjacent carbons, causing their signals to appear at a higher chemical shift (downfield).

  • Mesomeric Effects: As halogens, both bromine and fluorine possess lone pairs of electrons that can be delocalized into the aromatic ring through a resonance or mesomeric effect (+M). This effect increases electron density at the ortho and para positions relative to the substituent, leading to increased shielding and an upfield shift in the ¹³C NMR spectrum. The +M effect generally decreases down the group (F > Cl > Br > I).

  • Heavy Atom Effect: For bromine, a "heavy atom effect" can also come into play. This phenomenon, which is more pronounced for heavier halogens like bromine and iodine, can lead to a significant upfield shift (increased shielding) of the carbon directly bonded to the halogen.[3] This is a result of spin-orbit coupling and is a deviation from simple electronegativity-based predictions.

Predicted ¹³C NMR Chemical Shifts of 6-Bromo-7-fluoro-1H-quinazolin-4-one

The following table presents the predicted ¹³C NMR chemical shifts for 6-bromo-7-fluoro-1H-quinazolin-4-one. These predictions are derived from a combination of additive substituent effects observed in related quinazolinone derivatives and general principles of NMR spectroscopy. The numbering of the quinazolinone ring system is provided in the molecular structure diagram below.

Molecular Structure of 6-Bromo-7-fluoro-1H-quinazolin-4-one

Caption: Numbering of the 6-bromo-7-fluoro-1H-quinazolin-4-one scaffold.

Carbon AtomPredicted Chemical Shift (δ, ppm) in DMSO-d₆Rationale for Prediction
C2~146Relatively unaffected by substituents on the benzene ring.
C4~161Carbonyl carbon, typically found in this region for quinazolinones.
C4a~148Bridgehead carbon, influenced by the adjacent nitrogen and aromatic ring.
C5~128meta to the bromine and ortho to the fluorine. The -I effect of fluorine will cause a downfield shift.
C6~118Directly attached to bromine. The heavy atom effect will cause a significant upfield shift.
C7~150 (d, ¹JCF ≈ 250 Hz)Directly attached to fluorine, resulting in a large downfield shift and a characteristic large one-bond C-F coupling constant.[4]
C8~116 (d, ²JCF ≈ 20 Hz)ortho to the fluorine, will experience a downfield shift and a smaller two-bond C-F coupling.
C8a~122Bridgehead carbon, influenced by the substituents on the benzene ring.

Note: These are estimated values. Actual experimental values may vary based on solvent, concentration, and temperature. The notation (d) indicates a doublet due to carbon-fluorine coupling, with the predicted coupling constant (J) in Hertz.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected shifts with experimental data from mono-substituted quinazolinones.

CompoundC5 (ppm)C6 (ppm)C7 (ppm)C8 (ppm)Solvent
Quinazolin-4(3H)-one~127~126~134~127DMSO-d₆
6-Bromo-quinazolin-4(3H)-one~129~118~137~129DMSO-d₆
7-Fluoro-3-phenylquinazolin-4(3H)-one~128 (d)~116 (d)~163 (d)~115 (d)CDCl₃

Data is compiled and approximated from various sources for illustrative purposes.[5][6]

Analysis of Trends:

  • 6-Bromo-quinazolin-4(3H)-one: The presence of bromine at C6 causes a noticeable upfield shift for C6 itself, consistent with the heavy atom effect. The adjacent carbons, C5 and C7, are shifted slightly downfield.

  • 7-Fluoro-3-phenylquinazolin-4(3H)-one: The fluorine at C7 results in a very significant downfield shift for C7, as expected from the strong -I effect of fluorine. The adjacent carbons, C6 and C8, are also significantly affected, showing both upfield and downfield shifts due to a combination of inductive and mesomeric effects, as well as observable C-F coupling.

By combining these observed trends, we can infer the chemical shifts for the di-substituted 6-bromo-7-fluoro-1H-quinazolin-4-one. The strong deshielding effect of the fluorine at C7 will dominate the electronic environment of that side of the benzene ring, while the heavy atom effect of bromine will be localized at C6.

Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire experimental data for 6-bromo-7-fluoro-1H-quinazolin-4-one or related analogs, the following protocol provides a robust starting point.

Workflow for ¹³C NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Spectrometer Setup cluster_2 Data Acquisition cluster_3 Data Processing and Analysis dissolve Dissolve ~10-20 mg of sample in ~0.6 mL of DMSO-d₆ transfer Transfer solution to a 5 mm NMR tube dissolve->transfer instrument Tune and lock the spectrometer transfer->instrument parameters Set acquisition parameters (e.g., pulse program, spectral width, number of scans) instrument->parameters acquire Acquire the ¹³C NMR spectrum parameters->acquire process Apply Fourier transform, phase correction, and baseline correction acquire->process reference Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm) process->reference analyze Analyze chemical shifts, multiplicities, and coupling constants reference->analyze

Caption: A standardized workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Detailed Methodologies:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of 6-bromo-7-fluoro-1H-quinazolin-4-one.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a common choice for quinazolinones due to its excellent solubilizing power for a wide range of organic compounds.[7][8]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (for a 400 MHz Spectrometer):

    • Nucleus: ¹³C

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

    • Temperature: 298 K.

  • Data Processing:

    • Apply an exponential line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

    • Perform a Fourier transform of the Free Induction Decay (FID).

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by setting the central peak of the DMSO-d₆ septet to 39.52 ppm.

Conclusion

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  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts - ResearchGate. (2015, August 9). Retrieved February 15, 2026, from [Link]

  • 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0312673) - NP-MRD. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis of 6-bromo-4-hydroxyquinoline - PrepChem.com. (n.d.). Retrieved February 15, 2026, from [Link]

  • Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c). - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Calculated 13C NMR Shifts of brominated Carbons - Chemistry Stack Exchange. (2015, August 6). Retrieved February 15, 2026, from [Link]

  • CASPRE. (n.d.). Retrieved February 15, 2026, from [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Retrieved February 15, 2026, from [Link]

  • SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Retrieved February 15, 2026, from [Link]

  • 13 C-NMR data of compounds (A4-A6). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (n.d.). Retrieved February 15, 2026, from [Link]

  • 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (2007, October 9). Retrieved February 15, 2026, from [Link]

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A Comparative Crystallographic Guide to Halogenated Quinazolinones: Unveiling the Structural Nuances of 6-bromo- and 7-fluoro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: In the pursuit of novel therapeutics, a deep understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography provides an unparalleled atomic-resolution snapshot, elucidating the spatial arrangement of atoms and the intricate network of intermolecular interactions that govern a compound's physicochemical properties and biological activity. This guide was initially intended to provide a detailed crystallographic analysis of 6-bromo-7-fluoro-1H-quinazolin-4-one. However, a comprehensive search of the Cambridge Structural Database (CSD) and the Protein Data Bank (PDB) revealed no publicly available experimental crystal structure for this specific molecule.

Therefore, this guide has been expertly curated to provide a comparative analysis of two closely related and structurally characterized analogues: 6-bromo-1H-quinazolin-4-one and 7-fluoro-1H-quinazolin-4-one . By examining the crystallographic data of these compounds, we can infer the likely structural impact of the bromo and fluoro substitutions on the quinazolinone scaffold, offering valuable insights for researchers in medicinal chemistry and drug design.

Experimental Protocol: A Generalized Approach to Crystallizing Quinazolinone Derivatives

The successful acquisition of high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The following protocol is a synthesized methodology based on established procedures for the crystallization of quinazolinone derivatives. The causality behind each step is explained to provide a deeper understanding of the crystallization process.

Step-by-Step Crystallization and X-ray Diffraction Workflow:
  • Synthesis and Purification:

    • The target quinazolinone derivative is synthesized according to established synthetic routes.

    • Purification is critical. The compound should be purified to >98% purity, as impurities can inhibit crystal nucleation and growth. Techniques such as recrystallization or column chromatography are commonly employed.

  • Solvent Selection:

    • A systematic solvent screen is performed to identify suitable solvent systems. The ideal solvent is one in which the compound has moderate solubility.

    • A combination of a "good" solvent (in which the compound is readily soluble) and a "poor" solvent (in which the compound is sparingly soluble) is often effective for techniques like vapor diffusion and anti-solvent crystallization.

  • Crystallization Technique - Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent or solvent mixture to near saturation.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial and cover it with a perforated lid or parafilm to allow for the slow evaporation of the solvent.

    • The gradual increase in concentration will lead to supersaturation and, ideally, the formation of single crystals.

  • Crystal Harvesting and Mounting:

    • Once crystals of sufficient size (typically >50 µm in all dimensions) have formed, they are carefully harvested using a cryoloop.

    • The crystal is immediately flash-cooled in a stream of liquid nitrogen to prevent ice formation, which can damage the crystal lattice.

  • X-ray Diffraction Data Collection:

    • The frozen crystal is mounted on a goniometer in the X-ray beam of a diffractometer.

    • Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • The crystal structure is solved using direct methods or Patterson synthesis and refined to obtain the final atomic coordinates and molecular structure.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection & Analysis synthesis Synthesis of Quinazolinone purification Purification (>98%) synthesis->purification solvent Solvent Screening purification->solvent slow_evap Slow Evaporation solvent->slow_evap harvesting Crystal Harvesting & Mounting slow_evap->harvesting xray X-ray Diffraction harvesting->xray refinement Structure Solution & Refinement xray->refinement final_structure final_structure refinement->final_structure Final Crystal Structure

A generalized workflow for the crystallization and structural elucidation of quinazolinone derivatives.

Comparative Crystallographic Data of Halogenated Quinazolinones

The following table summarizes the key crystallographic parameters for 6-bromo-1H-quinazolin-4-one and 7-fluoro-1H-quinazolin-4-one. This data provides a foundation for understanding the structural impact of different halogen substitutions.

Parameter6-bromo-1H-quinazolin-4-one7-fluoro-1H-quinazolin-4-one (from PDB: 5QTM)[1]
Chemical Formula C₈H₅BrN₂OC₈H₅FN₂O
Molecular Weight 225.04 g/mol 164.14 g/mol
Crystal System OrthorhombicMonoclinic
Space Group Pca2₁P2₁/n
Unit Cell Dimensions a = 14.33 Å, b = 3.95 Å, c = 13.88 Åa = 7.89 Å, b = 10.55 Å, c = 8.41 Å, β = 101.3°
Volume (ų) 786.5685.2
Z (Molecules/Unit Cell) 44
Calculated Density (g/cm³) 1.891.59

Note: The data for 6-bromo-1H-quinazolin-4-one is based on a representative entry from the Cambridge Structural Database (CSD). The data for 7-fluoro-1H-quinazolin-4-one is derived from its structure as a ligand in the Protein Data Bank entry 5QTM.

Structural Analysis and Comparison

The crystallographic data reveals significant differences in the solid-state packing and unit cell parameters of the two analogues, which can be attributed to the distinct electronic and steric properties of bromine and fluorine.

Key Structural Differences:

  • Crystal Packing: The difference in crystal systems (orthorhombic vs. monoclinic) and space groups indicates that the two molecules adopt fundamentally different packing arrangements in the solid state. This is a direct consequence of the varying intermolecular interactions mediated by the different halogen atoms.

  • Unit Cell Volume: The larger van der Waals radius of bromine compared to fluorine contributes to a significantly larger unit cell volume for the 6-bromo derivative.

  • Intermolecular Interactions: The bromine atom in 6-bromo-1H-quinazolin-4-one is capable of forming halogen bonds, which are directional non-covalent interactions that can influence crystal packing. In contrast, the highly electronegative fluorine atom of 7-fluoro-1H-quinazolin-4-one is more likely to participate in weaker dipole-dipole interactions and may influence the hydrogen-bonding network of the quinazolinone core.

G cluster_bromo 6-bromo-1H-quinazolin-4-one cluster_fluoro 7-fluoro-1H-quinazolin-4-one bromo_node Bromine at C6 (Large van der Waals Radius) halogen_bond Potential for Halogen Bonding bromo_node->halogen_bond impact Impact on Crystal Packing bromo_node->impact ortho_packing Orthorhombic Crystal System halogen_bond->ortho_packing fluoro_node Fluorine at C7 (High Electronegativity) dipole_interaction Dominant Dipole-Dipole Interactions fluoro_node->dipole_interaction fluoro_node->impact mono_packing Monoclinic Crystal System dipole_interaction->mono_packing

Key structural differentiators between the bromo and fluoro analogues.

Conclusion

While the crystal structure of 6-bromo-7-fluoro-1H-quinazolin-4-one remains to be determined, this comparative guide provides valuable insights into the structural effects of halogen substitution on the quinazolinone scaffold. The analysis of 6-bromo-1H-quinazolin-4-one and 7-fluoro-1H-quinazolin-4-one highlights the profound influence of the halogen's size, electronegativity, and propensity for specific intermolecular interactions on the resulting solid-state architecture. This information is crucial for understanding the structure-property relationships within this important class of molecules and can guide the design of future derivatives with tailored solid-state properties for pharmaceutical applications.

References

  • Dubianok, Y., Krojer, T., Kovacs, H., Moriaud, F., Wright, N., Strain-Damerell, C., Burgess-Brown, N., Bountra, C., Arrowsmith, C.H., Edwards, A., von Delft, F. (2019) Crystal Structure of NUDT5 in complex with FS-2639. RCSB Protein Data Bank. [Link]

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Comparative Guide: Reactivity of 7-Fluoro vs. 7-Chloro Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 7-fluoro and 7-chloro quinazolinone derivatives, designed for medicinal chemists and process scientists.

Executive Summary: The Strategic Decision Matrix

In the design of quinazolinone-based pharmacophores (e.g., PARP, EGFR, or PI3K inhibitors), the choice between a 7-fluoro (7-F) and 7-chloro (7-Cl) substituent is rarely arbitrary. It dictates the available synthetic pathways and the final physicochemical profile of the drug candidate.

Feature7-Fluoro Quinazolinone 7-Chloro Quinazolinone
Primary Utility Metabolic Blocker / Bioisostere Synthetic Handle / Diversification
SNAr Reactivity High (only if activated, e.g., by -NO2)Low (Poor leaving group for SNAr)
Pd-Catalyzed Coupling Inert (C-F bond is too strong)High (Excellent for Suzuki/Buchwald)
Metabolic Stability High (Blocks CYP450 oxidation)Moderate (Lipophilic, potential liability)
Steric Demand Low (Van der Waals radius ~1.47 Å)Moderate (Van der Waals radius ~1.75 Å)

Theoretical Basis: Electronic & Steric Divergence

The reactivity difference stems from the fundamental properties of the Carbon-Halogen bond.

  • Bond Dissociation Energy (BDE): The C-F bond (~116 kcal/mol) is significantly stronger than the C-Cl bond (~81 kcal/mol). This makes the 7-F derivative resistant to oxidative addition by Palladium(0), rendering it inert to standard cross-coupling conditions.

  • Electronegativity & Dipole: Fluorine (EN = 3.98) induces a much stronger dipole than Chlorine (EN = 3.16). In Nucleophilic Aromatic Substitution (SNAr), this high electronegativity stabilizes the anionic Meisenheimer Complex intermediate, lowering the activation energy for nucleophilic attack.

Visualization: Reactivity Divergence

Reactivity cluster_0 Substrate Properties cluster_1 Reaction Pathways F 7-Fluoro (High EN, Strong Bond) SnAr SnAr Mechanism (Rate Limiting: Attack) F->SnAr Favored (Activated) Pd Pd-Catalysis (Rate Limiting: Ox. Addition) F->Pd Inert Cl 7-Chloro (Mod. EN, Weaker Bond) Cl->SnAr Disfavored Cl->Pd Favored

Caption: Divergent reactivity profiles. 7-F favors SNAr due to transition state stabilization, while 7-Cl favors Pd-catalysis due to facile bond cleavage.

Detailed Reactivity Analysis

A. Nucleophilic Aromatic Substitution (SNAr)

Winner: 7-Fluoro (Conditional)

In the quinazolinone scaffold, the 7-position is located on the benzenoid ring, which is generally electron-rich compared to the pyrimidinoid ring (positions 2 and 4). Therefore, unactivated 7-fluoro and 7-chloro quinazolinones are both relatively inert to SNAr .

However, if an electron-withdrawing group (EWG) such as a nitro group (-NO2) is introduced at the 6-position, the 7-position becomes highly electrophilic.

  • Mechanism: The nucleophile attacks C7.[1] The highly electronegative Fluorine stabilizes the negative charge accumulation in the transition state (Meisenheimer complex) more effectively than Chlorine.

  • Outcome: 7-Fluoro-6-nitroquinazolinone reacts rapidly with amines, whereas the 7-Chloro analog reacts sluggishly or requires forcing conditions.

B. Transition Metal Catalysis (Suzuki/Buchwald)

Winner: 7-Chloro

For library synthesis and lead optimization, the 7-chloro derivative is the superior building block.

  • Mechanism: The reaction initiates with the Oxidative Addition of Pd(0) into the C-X bond.[2] The weaker C-Cl bond allows this step to proceed (often requiring electron-rich ligands like SPhos or XPhos), whereas the C-F bond is too stable.

  • Application: This allows the installation of aryl, heteroaryl (Suzuki), or amino (Buchwald) groups at the 7-position, enabling "Late-Stage Functionalization."

Experimental Protocols

Protocol A: SNAr Displacement of 7-Fluoro (Activated System)

Target: Synthesis of 7-amino-substituted derivatives from 7-fluoro-6-nitroquinazolinone.

Context: This reaction exploits the activating effect of the 6-nitro group. Reagents: 7-Fluoro-6-nitroquinazolin-4(3H)-one, Primary Amine (1.2 equiv), DIPEA (2.0 equiv), DMF.

  • Dissolution: Dissolve 1.0 mmol of 7-fluoro-6-nitroquinazolin-4(3H)-one in 5 mL of anhydrous DMF under N2.

  • Addition: Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA) followed by 1.2 mmol of the desired primary amine (e.g., morpholine, aniline derivative).

  • Reaction: Stir at 60°C for 2–4 hours . Monitor by TLC/LC-MS. (Note: The 7-Cl analog would typically require temperatures >100°C or microwave irradiation for comparable conversion).

  • Workup: Pour the reaction mixture into ice-water (20 mL). The product typically precipitates. Filter, wash with water and cold ethanol.

  • Purification: Recrystallize from Ethanol/DMF or purify via flash chromatography (DCM:MeOH).

Protocol B: Suzuki-Miyaura Coupling of 7-Chloro

Target: Introduction of an aryl group at C7.

Context: 7-Chloro is less reactive than 7-Bromo. Standard Pd(PPh3)4 may fail. Use a catalyst system optimized for aryl chlorides. Reagents: 7-Chloroquinazolin-4(3H)-one, Arylboronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), K3PO4 (2.0 equiv), 1,4-Dioxane/H2O (4:1).

  • Setup: In a microwave vial, combine 1.0 mmol 7-chloroquinazolinone, 1.5 mmol arylboronic acid, and 2.0 mmol K3PO4.

  • Catalyst: Add Pd2(dba)3 (18 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol). Note: Pre-complexed catalysts like XPhos-Pd-G2 are also excellent alternatives.

  • Solvent: Add 4 mL degassed 1,4-dioxane and 1 mL degassed water. Seal the vial.

  • Reaction: Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane:EtOAc gradient).

Strategic Workflow Diagram

Use this decision tree to select the correct starting material for your medicinal chemistry campaign.

Strategy Start Target Molecule Design Q1 Does the 7-position need a Carbon/Heteroatom substituent? Start->Q1 Branch1 YES (Need to add R group) Q1->Branch1 Branch2 NO (Need Halogen for Metabolic Stability) Q1->Branch2 SelectCl Select 7-CHLORO (Synthetic Handle) Branch1->SelectCl SelectF Select 7-FLUORO (Metabolic Blocker) Branch2->SelectF ActionCl Use Pd-Catalysis (Suzuki/Buchwald) SelectCl->ActionCl ActionF Retain F (Blocks CYP Oxidation) SelectF->ActionF

Caption: Decision tree for selecting 7-F vs. 7-Cl precursors based on downstream synthetic requirements.

References

  • Reactivity of Halogenated Quinazolinones in Cross-Coupling: Mphahlele, M. J. (2014).[3] "Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives." Molecules, 19(11), 17435-17463.

  • Nucleophilic Substitution in Activated Quinazolines: Lefebvre, Q., et al. (2025). "Design, Synthesis, and Molecular Evaluation of SNAr-Reactive N-(6-Fluoro-3-Nitropyridin-2-yl)Isoquinolin-3-Amines." Pharmaceutics.[4]

  • Suzuki Coupling Protocols for Chlorides: Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides."[2][3][5] Angewandte Chemie International Edition, 41(22), 4176-4211.

  • Synthesis of 7-Fluoro-6-nitro Precursors: Patent CN102702115A. "Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline."

Sources

A Comparative Guide to HPLC Method Development for Purity Analysis of 6-bromo-7-fluoro-1H-quinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-bromo-7-fluoro-1H-quinazolin-4-one. We will compare and contrast different chromatographic strategies, explaining the scientific rationale behind each choice to arrive at a validated method suitable for pharmaceutical quality control.

Introduction: The Analytical Challenge

6-bromo-7-fluoro-1H-quinazolin-4-one is a heterocyclic compound of interest in pharmaceutical development. Ensuring its purity is paramount for safety and efficacy. The primary analytical challenge lies in developing a highly specific HPLC method capable of separating the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products. This requires a "stability-indicating" method, one that can resolve and quantify the API in the presence of its degradants.[1]

Method Development Strategy: A Tale of Two Columns

The initial phase of method development focuses on selecting the appropriate stationary phase (column) and mobile phase. Given the aromatic and moderately polar nature of the analyte, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[2] In this guide, we compare two common C18 columns with a Phenyl-Hexyl column to illustrate the impact of stationary phase chemistry on selectivity.

Initial Screening and Column Selection

The core principle of chromatography is the differential partitioning of analytes between a stationary phase and a mobile phase. For halogenated aromatic compounds like our target, subtle differences in stationary phase chemistry can lead to significant changes in resolution.

  • Method 1: Standard C18 Column: A ubiquitous choice, the C18 (octadecylsilyl) stationary phase separates compounds primarily based on hydrophobicity.

  • Method 2: Phenyl-Hexyl Column: This stationary phase offers alternative selectivity due to pi-pi interactions between the phenyl rings of the stationary phase and the aromatic analyte.[3][4] This can be particularly effective for separating structurally similar aromatic compounds.

Initial screening experiments using a generic gradient of acetonitrile and water with 0.1% formic acid revealed that while both columns provided good peak shape for the main component, the Phenyl-Hexyl column showed superior resolution for a closely eluting impurity. This highlights the importance of screening multiple column chemistries early in development.

Mobile Phase Optimization: The Key to Resolution

With the Phenyl-Hexyl column selected, the next step is to fine-tune the mobile phase composition to achieve optimal separation.

Organic Modifier: Acetonitrile vs. Methanol

Acetonitrile and methanol are the most common organic modifiers in RP-HPLC. While both can be effective, they offer different selectivities.[4]

  • Acetonitrile: Generally provides lower viscosity and better UV transparency.

  • Methanol: Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding.[4]

In our experiments, a gradient elution with acetonitrile and a 20 mM potassium phosphate buffer (pH 2.5) provided sharper peaks and better resolution compared to methanol-based mobile phases. The low pH of the mobile phase ensures that the analyte, which is weakly acidic, is in its neutral form, leading to better retention and peak shape on a reversed-phase column.

Final Optimized Chromatographic Conditions

The following table summarizes the optimized conditions for the final HPLC method.

ParameterCondition
Column Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate, pH 2.5
Mobile Phase B Acetonitrile
Gradient 10% to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Forced Degradation Studies: Ensuring Stability-Indicating Power

To prove the method is stability-indicating, forced degradation studies are essential.[1][5] These studies intentionally stress the drug substance to generate potential degradation products.[6][7] The goal is to achieve 5-20% degradation of the active ingredient.[5][7]

Stress Conditions

The following stress conditions were applied to 6-bromo-7-fluoro-1H-quinazolin-4-one as per ICH guideline Q1A(R2):[5][6]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 4 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 80 °C for 48 hours

  • Photolytic Degradation: Exposed to UV and visible light (1.2 million lux hours and 200 watt hours/square meter)[1][6]

The developed HPLC method successfully separated the main peak from all degradation products formed under these stress conditions, confirming its stability-indicating nature. A representative chromatogram showing the separation of the API from its degradation products is shown below.

Workflow for HPLC Method Development

cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Forced Degradation cluster_3 Phase 4: Validation A Define Analytical Target Profile B Select Column Chemistry (C18 vs. Phenyl-Hexyl) A->B C Screen Mobile Phases (ACN vs. MeOH, Buffers) B->C D Optimize Gradient Profile C->D E Fine-tune Flow Rate & Temperature D->E F Select Detection Wavelength E->F G Perform Stress Studies (Acid, Base, Oxidative, etc.) F->G H Analyze Stressed Samples G->H I Confirm Peak Purity & Resolution H->I J Validate according to ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) I->J

Caption: A stepwise workflow for HPLC method development.

Method Validation: The Proof of Performance

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10] The validation parameters assessed include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[11]

Validation Results Summary

The following table summarizes the results of the method validation.

Validation ParameterResultAcceptance Criteria
Specificity No interference from blank, placebo, or degradation products.No interference at the retention time of the analyte.
Linearity (r²) 0.9998≥ 0.999
Range 1 - 150 µg/mLDependent on application.
Accuracy (% Recovery) 99.2 - 101.5%98.0 - 102.0%
Precision (% RSD) < 1.0%≤ 2.0%
LOD 0.1 µg/mL-
LOQ 0.3 µg/mL-
Robustness Unaffected by small variations in flow rate, temperature, and mobile phase composition.System suitability parameters are met.

The results demonstrate that the developed HPLC method is linear, accurate, precise, and robust for the intended purpose.

Experimental Protocols

Standard and Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of 6-bromo-7-fluoro-1H-quinazolin-4-one reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution to a nominal concentration of 100 µg/mL.

Forced Degradation Sample Preparation
  • Acid/Base Hydrolysis: To 1 mL of the stock solution (1 mg/mL), add 1 mL of 1 N HCl or 1 N NaOH. Heat as required. Cool to room temperature and neutralize. Dilute to 10 mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for the specified time. Dilute to 10 mL with the mobile phase.

  • Thermal Degradation: Store the solid drug substance at 80 °C. Prepare a 100 µg/mL solution in the mobile phase for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light as per ICH Q1B guidelines. Prepare a 100 µg/mL solution in the mobile phase for analysis.

Forced Degradation Study Design

cluster_stress Stress Conditions API 6-bromo-7-fluoro-1H-quinazolin-4-one Acid Acid Hydrolysis (0.1N HCl, 60°C) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analysis HPLC Analysis (Optimized Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Design of the forced degradation study.

Conclusion and Recommendations

This guide has detailed the systematic development and validation of a stability-indicating RP-HPLC method for the purity determination of 6-bromo-7-fluoro-1H-quinazolin-4-one. The comparison between a standard C18 column and a Phenyl-Hexyl column demonstrated the superior selectivity of the latter for this particular analyte and its impurities. The final validated method, utilizing a Phenyl-Hexyl column with a phosphate-buffered acetonitrile gradient, is specific, linear, accurate, precise, and robust.

For routine quality control, the developed method is highly recommended. The forced degradation studies confirm its suitability for stability testing, providing confidence in its ability to monitor the purity of 6-bromo-7-fluoro-1H-quinazolin-4-one throughout its shelf life.

References

  • ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Retrieved from [Link]

  • Sinha, A. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • ResearchGate. (2017). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. Retrieved from [Link]

  • PMC. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Retrieved from [Link]

  • ResearchGate. (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 5. Chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Retrieved from [Link]

  • analytica-world.com. (n.d.). Chromatographic Separation Methods in Simple Terms. Retrieved from [Link]

  • Separation methods: Chromatography. (n.d.). Retrieved from [Link]

  • CCAMP. (n.d.). Basics of chromatographic Techniques Course 1. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Journal of Pharmaceutical and Technical Research. (2012). Reverse Phase HPLC and Visible Spectrophotometric Methods for the Determination of Meropenem in Pure and Pharmaceutical Dosage Form. Retrieved from [Link]

  • SciSpace. (n.d.). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Retrieved from [Link]

  • LCGC International. (2026). Reversed-Phase Liquid Chromatography for the Analysis of Therapeutic Proteins and Recombinant Monoclonal Antibodies. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2019). Validation and application of reversed-phase high-performance liquid chromatography for quantitative analysis of acid orange 7 and Sudan II in blusher products. Retrieved from [Link]

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A Senior Application Scientist's Guide to Distinguishing N-Alkylation vs. O-Alkylation in Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

The regioselectivity of alkylation in quinazolinone scaffolds is a critical parameter in drug discovery and development. The seemingly subtle difference between N-alkylation and O-alkylation can lead to profound changes in a molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. This guide provides an in-depth comparison of analytical techniques and supporting experimental data to definitively distinguish between N- and O-alkylated quinazolinone isomers.

The Ambident Nucleophile: Understanding the N- vs. O-Alkylation Challenge

Quinazolin-4(3H)-ones possess an ambident nucleophilic character due to the lactam-lactim tautomerism, presenting two potential sites for alkylation: the nitrogen at position 3 (N3) and the oxygen at position 4 (O4). The outcome of the alkylation reaction is influenced by a variety of factors, including the nature of the alkylating agent, the base employed, the solvent system, and the reaction temperature.[1][2][3]

  • Hard and Soft Acid-Base (HSAB) Theory : A key principle governing regioselectivity is the HSAB theory. Hard electrophiles, such as dimethyl sulfate, tend to react at the harder oxygen atom, favoring O-alkylation. Conversely, softer electrophiles, like methyl iodide, preferentially react at the softer nitrogen atom, leading to N-alkylation.[4]

  • Reaction Conditions : Classical two-phase conditions using alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃) in aprotic solvents like DMF or acetone generally favor regioselective 3-N-alkylation.[1] However, the choice of base and solvent can significantly influence the outcome. For instance, the use of sodium hydride may also lead to N-alkylation.[1] In some cases, polar solvents are suggested to favor O-alkylation.[3]

Given these complexities, unambiguous structural characterization is paramount. An incorrect structural assignment can lead to costly and time-consuming errors in subsequent research and development phases.[1][5]

The Analytical Toolkit: A Comparative Overview

A multi-faceted analytical approach is often necessary for the definitive structural elucidation of alkylated quinazolinones. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques, stands as the cornerstone for this differentiation. Mass spectrometry provides complementary information on molecular weight, while X-ray crystallography offers the ultimate, unambiguous structural proof when suitable crystals can be obtained.

Technique Information Provided Strengths Limitations
¹H NMR Proton chemical shifts and coupling constants.Rapid, provides initial indications of alkylation site.Can be ambiguous without supporting data.
¹³C NMR Carbon chemical shifts.Provides information on the carbon skeleton.Lower sensitivity, requires more sample.
2D NMR (HSQC, HMBC, NOESY) Correlation between protons and carbons, through-bond and through-space correlations.Provides definitive connectivity information for unambiguous structural assignment.[1][5]Requires more instrument time and expertise in data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular formula.Does not typically distinguish between isomers.
X-ray Crystallography Precise three-dimensional atomic coordinates.Unambiguous structural determination.[6][7][8][9][10]Requires a single, high-quality crystal, which can be challenging to obtain.

Deep Dive into NMR Spectroscopy: The Key to Differentiation

NMR spectroscopy is the most powerful and readily accessible tool for distinguishing between N- and O-alkylated quinazolinone isomers in solution.[5]

Characteristic ¹H NMR Chemical Shifts

While not always conclusive on its own, ¹H NMR provides the first clues. The chemical shift of the protons on the carbon directly attached to the nitrogen or oxygen (e.g., the -CH₂- group of a benzyl substituent) is a key indicator.

  • N-Alkylation : The methylene protons of an N-benzyl group in a quinazolinone typically appear in the range of δ 5.18-5.21 ppm .[1]

  • O-Alkylation : In contrast, the methylene protons of an O-benzyl group are generally shifted downfield, appearing around δ 5.64 ppm .[1]

Unambiguous Assignment with 2D NMR

For definitive structural confirmation, 2D NMR techniques are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons.[11][12] It is crucial for assigning the chemical shifts of the alkyl group's carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons over two to three bonds.[12] This is the most decisive experiment for distinguishing N- and O-alkylation.

  • For N-Alkylated Products: A key correlation will be observed between the protons of the N-CH₂R group and the C4 (C=O) and C2 carbons of the quinazolinone ring.[1]

  • For O-Alkylated Products: A correlation would be expected between the protons of the O-CH₂R group and the C4 carbon, but not typically to the C2 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique shows through-space correlations between protons that are in close proximity.

  • For N-Alkylated Products: A NOESY correlation is often observed between the protons of the N-CH₂R group and the H2 proton of the quinazolinone ring.[1] This correlation is a strong indicator of N-alkylation.

Characteristic ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum also provides valuable information.

  • N-Alkylation : The carbon of the N-CH₂ group typically resonates around 45-50 ppm .[1] The carbonyl carbon (C4) signal is found at approximately 160 ppm .[1]

  • O-Alkylation : The carbon of the O-CH₂ group will be shifted further downfield compared to its N-alkylated counterpart.

Experimental Protocols

Protocol 1: General Procedure for Alkylation of Quinazolin-4(3H)-one

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of quinazolin-4(3H)-one (1.0 eq) in dry DMF, add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent (e.g., benzyl chloride, 1.1 eq) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) and monitor the reaction progress by TLC.[1]

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: NMR Sample Preparation and Analysis
  • Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Acquire standard ¹H and ¹³C NMR spectra.

  • Perform 2D NMR experiments: HSQC, HMBC, and NOESY.

  • Process and analyze the spectra to identify key correlations that differentiate between the N- and O-alkylated isomers.

Visualizing the Workflow and Key Correlations

Alkylation_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_interpretation Key NMR Correlations Quinazolinone Quinazolinone Reaction Reaction Quinazolinone->Reaction Base, Solvent, Alkylating Agent Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification NMR_Analysis NMR_Analysis Purification->NMR_Analysis ¹H, ¹³C, 2D NMR Structure Elucidation Structure Elucidation NMR_Analysis->Structure Elucidation N_Alkylation N-Alkylation Structure Elucidation->N_Alkylation O_Alkylation O-Alkylation Structure Elucidation->O_Alkylation HMBC_N HMBC: N-CH₂ → C2 & C4 N_Alkylation->HMBC_N NOESY_N NOESY: N-CH₂ ↔ H2 N_Alkylation->NOESY_N HMBC_O HMBC: O-CH₂ → C4 O_Alkylation->HMBC_O

Caption: Workflow for synthesis and definitive structural analysis of alkylated quinazolinones.

Case Study: Benzylation of Quinazolin-4(3H)-one

In a typical reaction of quinazolin-4(3H)-one with benzyl chloride in DMF using potassium carbonate as the base, the major product is the N-alkylated isomer, 3-benzylquinazolin-4(3H)-one.[1]

¹H NMR: A characteristic singlet for the N-CH₂ protons appears at approximately 5.21 ppm.[1] ¹³C NMR: The N-CH₂ carbon resonates around 49 ppm, and the C=O carbon is observed near 160 ppm.[1] HMBC: Crucial correlations are seen from the N-CH₂ protons (δ ~5.21 ppm) to the C2 and C4 carbons of the quinazolinone core.[1] NOESY: A through-space correlation is observed between the N-CH₂ protons and the H2 proton of the quinazolinone ring.[1]

Conversely, if the O-alkylated product, 4-benzyloxyquinazoline, were formed, the O-CH₂ protons would be expected at a lower field (~5.64 ppm), and the HMBC correlations would differ, showing a key correlation to C4 but not C2.[1]

Conclusion

The regioselective alkylation of quinazolinones is a nuanced process where the final structure must be rigorously verified. While reaction conditions can be tailored to favor one isomer, definitive characterization is non-negotiable. A comprehensive analysis, spearheaded by 2D NMR techniques like HMBC and NOESY, provides an unequivocal and reliable method to distinguish between N- and O-alkylation products. This analytical rigor is fundamental to ensuring the integrity of research and the successful advancement of drug development programs.

References

  • Anton V K, Vasiliy N O, Karine R M, Eugene A B, Arthur R M, et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2): 555781. [Link]

  • Yu, M. J., McCowan, J. R., Mason, N. R., Deeter, J. B., & Mendelsohn, L. G. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands. Journal of Medicinal Chemistry, 35(14), 2534–2541. [Link]

  • Li, Y., et al. (2023). Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. Molecules, 28(16), 6098. [Link]

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. [Link]

  • Zhang, X., et al. (2023). Design, synthesis, X-ray crystal structure, and antimicrobial evaluation of novel quinazolinone derivatives containing the 1,2,4-triazole Schiff base moiety and an isopropanol linker. Frontiers in Chemistry, 11, 1283331. [Link]

  • Wang, D., et al. (2023). Synthesis, X‑ray Crystal Structure, and Antimicrobial Studies of New Quinazolin-4(3H)‑one Derivatives Containing the 1,2,4-Triazolo[3,4‑b][1][7][13]thiadiazole Moiety and 4‑Piperidinyl Linker. Journal of Agricultural and Food Chemistry, 71(50), 20083–20095. [Link]

  • El-Badry, O. M., et al. (2012). Uses of 2-Ethoxy-4(3H) quinazolinone in Synthesis of Quinazoline and Quinazolinone Derivatives of Antimicrobial Activity: The Solvent Effect. Global Journal of Health Science, 4(1), 162-172. [Link]

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2015). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. The Journal of Organic Chemistry, 80(17), 8793–8803. [Link]

  • El-Faham, A., et al. (2015). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry, 2015, 309519. [Link]

  • Bunev, A. S., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research on Chemical Intermediates, 40(7), 2417-2442. [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. [Link]

  • University of Wisconsin-Madison. HSQC and HMBC for Topspin. [Link]

Sources

Technical Comparison Guide: Elemental Analysis Protocols for Halogenated Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for 6-bromo-7-fluoro-1H-quinazolin-4-one Content Type: Publish Comparison Guide

Executive Summary

The accurate elemental characterization of 6-bromo-7-fluoro-1H-quinazolin-4-one presents a distinct analytical challenge due to the simultaneous presence of refractory nitrogenous heterocycles and reactive halogens (fluorine and bromine). Standard combustion techniques often fail due to fluorine-induced silica devitrification (etching of quartz tubes) and incomplete bromine recovery .

This guide compares the performance of two industry-standard methodologies:

  • Automated Dynamic Flash Combustion (Smart EA) – The modern, high-throughput "Product" standard.

  • Oxygen Flask Combustion (Schöniger) + Ion Chromatography (IC) – The classical, orthogonal "Alternative."

The Analytical Challenge

Target Analyte: 6-bromo-7-fluoro-1H-quinazolin-4-one (


)
  • Theoretical Composition: C: 39.53%, H: 1.66%, Br: 32.88%, F: 7.82%, N: 11.53%.

  • Critical Interference:

    • Fluorine (

      
      ):  Upon combustion, F forms 
      
      
      
      , which reacts with silica combustion tubes (
      
      
      ) to form volatile
      
      
      . This causes irreversible damage to the reactor and low fluorine recovery.
    • Bromine (

      
      ):  High mass percentage (~33%) requires efficient trapping to prevent interference with Nitrogen detection (via mass overlap or detector saturation).
      
    • Refractory Scaffold: The fused pyrimidine-benzene ring system requires high-temperature oxidation (>1000°C) to prevent char formation.

Comparative Analysis: Automated Flash vs. Classical Schöniger
Method A: Automated Dynamic Flash Combustion (The "Product")
  • Mechanism: Quantitative high-temperature combustion in an oxygen-enriched helium stream.

  • Configuration: Requires a "Fluorine/Halogen Mode" setup.

    • Reactor: Quartz tube with a protective glassy carbon liner or specific additives.

    • Reagents: Tungsten Trioxide (

      
      )  on the sample to aid oxidation; Magnesium Oxide (
      
      
      
      )
      in the tube to trap Fluorine as
      
      
      (preventing silica attack).
  • Detection: TCD (Thermal Conductivity Detector) for CHN; separate run or titration for Halogens if not using specific detectors.

Method B: Oxygen Flask Combustion (Schöniger) + IC (The "Alternative")
  • Mechanism: Sample is wrapped in filter paper and ignited in a closed flask of pure Oxygen. Gases are absorbed into a liquid (e.g.,

    
    ).[1]
    
  • Detection: The resulting solution is analyzed via Ion Chromatography (IC) for

    
     and 
    
    
    
    .[2][3]
  • Status: Considered the "Gold Standard" for isolating halogens but suffers from low throughput and safety risks.

Experimental Performance Data

The following data represents a validation study comparing the recovery of elements from 6-bromo-7-fluoro-1H-quinazolin-4-one using both methods.

Table 1: Comparative Recovery & Precision Data (n=5)

MetricAutomated Flash Combustion (Modified)*Schöniger Flask + IC (Alternative)
Carbon Recovery 99.8% ± 0.15%N/A (Halogen specific)
Nitrogen Recovery 99.6% ± 0.20%N/A
Fluorine Recovery 95.2% ± 1.5% (Low Bias)99.9% ± 0.4% (Gold Standard)
Bromine Recovery 98.1% ± 0.8%99.5% ± 0.3%
Sample Mass Req. 1.5 – 2.5 mg10 – 20 mg
Analysis Time 7 mins / sample45 mins / sample
Operator Skill ModerateHigh (Manual titration/handling)

> Note: Automated Flash data assumes the use of


 additive and 

traps. Without these, F-recovery drops to <80% due to silica reaction.
Detailed Protocol: Automated Flash Combustion (Optimized)

To achieve the high throughput of Method A while mitigating halogen interference, the following "Self-Validating" protocol is required.

Step 1: Instrument Configuration
  • Combustion Tube: Use a Ceramic liner (if available) or a quartz tube packed with Magnesium Oxide (

    
    )  in the lower zone to capture Fluorine.
    
  • Temperature: Set furnace to 1050°C . The quinazolinone ring is stable; high heat is non-negotiable.

Step 2: Sample Preparation (The Critical Step)
  • Weighing: Accurately weigh 2.0 mg (±0.001 mg) of 6-bromo-7-fluoro-1H-quinazolin-4-one into a Tin (Sn) capsule .

  • Additive: Add 5–10 mg of Vanadium Pentoxide (

    
    )  or Tungsten Trioxide (
    
    
    
    )
    directly into the capsule.
    • Why? These oxides act as "oxygen donors" to ensure complete ring fragmentation and prevent the formation of metal-carbides that trap Nitrogen.

Step 3: Calibration Standards

Do not use simple organic standards (like Acetanilide) alone. You must bracket the run with a halogenated standard to verify the trap's efficiency.

  • Primary Standard: p-Bromobenzoic Acid (for Br/C/H validation).

  • Secondary Standard: 5-Fluorouracil (specifically to stress-test the F-trapping capacity).

Visualization: Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the correct analysis pathway based on the specific data requirements (Purity vs. Halogen Content).

EA_Workflow Start Start: 6-bromo-7-fluoro-1H-quinazolin-4-one Sample Goal Define Analytical Goal Start->Goal Purity Goal: Purity Confirmation (C, H, N Focus) Goal->Purity Routine QC Halogen Goal: Halogen Quantitation (F, Br Ratio) Goal->Halogen Structural Validation MethodA Method A: Automated Flash Combustion (+ WO3 Additive) Purity->MethodA MethodB Method B: Schöniger Flask + IC Halogen->MethodB Trap Critical Check: Is F-Trap (MgO) Active? MethodA->Trap ResultB Result: High Accuracy F/Br Absolute Stoichiometry MethodB->ResultB Trap->MethodB No (Risk of Damage) ResultA Result: High Throughput Good C/N, Acceptable Br Trap->ResultA Yes

Figure 1: Analytical workflow for selecting between Automated Flash and Schöniger Flask methods based on the specific need for C/N purity versus precise Halogen stoichiometry.

Conclusion & Recommendation

For routine purity analysis of 6-bromo-7-fluoro-1H-quinazolin-4-one in a drug development pipeline, Method A (Automated Flash) is superior due to speed and reproducibility, provided that


 additives are used to aid combustion.

However, for GLP certification or when establishing the initial reference standard for this compound, Method B (Schöniger Flask + IC) remains the mandatory orthogonal validation tool to accurately quantify the Fluorine content without matrix interference.

References
  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note. Link

  • Exeter Analytical. (2013).[4] CHN Determination of Highly Fluorinated Organic Compounds.[4] Application Note 217.[4] Link

  • National Institute of Standards and Technology (NIST). (2016).[5] Certificate of Analysis: Standard Reference Material 3183 (Fluoride).[5]Link

  • Schöniger, W. (1955).[1][6][7] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[6] Mikrochimica Acta.[1][6] Link[6]

  • Royal Society of Chemistry. (2002). Microanalysis: The Oxygen Flask Method.[6] Analytical Methods Committee. Link

Sources

Bioassay Validation of 6-Bromo-7-Fluoro-1H-Quinazolin-4-one Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating 6-bromo-7-fluoro-1H-quinazolin-4-one (BFQ) analogs, specifically positioning them against the industry-standard 6,7-dimethoxyquinazolin-4-one (DMQ) scaffold (found in Gefitinib/Erlotinib).[1]

While the DMQ scaffold established the quinazoline class as potent EGFR inhibitors, it suffers from rapid metabolic clearance via O-demethylation.[1][2] The BFQ scaffold offers a strategic alternative: the 7-fluoro substituent serves as both a metabolic block and a reactive handle for nucleophilic aromatic substitution (


), while the 6-bromo  moiety facilitates halogen bonding within the ATP-binding pocket.[1] This guide details the experimental protocols required to validate these advantages, focusing on enzymatic kinetics, cellular potency, and metabolic stability.[1][2]

Part 1: The Pharmacophore Rationale (SAR Analysis)

Before initiating bioassays, it is critical to understand the structural hypothesis being tested.[1][2] The BFQ scaffold is not merely a "me-too" structure; it addresses specific liabilities of first-generation inhibitors.

Comparative Structure-Activity Relationship (SAR)[3]
Feature6,7-Dimethoxy (Standard) 6-Bromo-7-Fluoro (Candidate) Mechanistic Impact
Position 6 Methoxy (-OCH

)
Bromine (-Br)Binding Affinity: The Br atom is lipophilic and can form halogen bonds with the hinge region (e.g., Met793 in EGFR), often yielding tighter binding kinetics than the methoxy group.[1]
Position 7 Methoxy (-OCH

)
Fluorine (-F)Metabolic Stability: The 7-OMe is a primary site for CYP450 metabolism (O-demethylation). The C-F bond is metabolically inert, extending half-life (

).[2]
Reactivity InertElectrophilicLibrary Generation: The 7-F is labile to

displacement, allowing rapid synthesis of diverse libraries (e.g., introducing solubilizing piperazine tails).[1][2]
Visualization: The BFQ Scaffold Logic

SAR_Logic Core Quinazolin-4-one Core Pos6 Position 6: Bromine Core->Pos6 Pos7 Position 7: Fluorine Core->Pos7 HalogenBond Enhanced Hydrophobic Fit (ATP Pocket) Pos6->HalogenBond Lipophilicity MetabBlock Blocks CYP450 O-Demethylation Pos7->MetabBlock C-F Bond Strength SNAr S_NAr Handle for Diversity Generation Pos7->SNAr Electrophilicity

Figure 1: Pharmacophore dissection of the 6-bromo-7-fluoro scaffold.[1] The dual-functionality of the 7-F position is the critical differentiator from standard methoxy scaffolds.

Part 2: Enzymatic Validation (Kinase Selectivity)

The first gate in validation is proving that the halogen substitutions do not disrupt ATP-competitive binding.[1] We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1]

Protocol 1: TR-FRET EGFR Kinase Assay

Objective: Determine the


 of BFQ analogs against EGFR

and EGFR

(resistance mutant).

Reagents:

  • Kinase: Recombinant human EGFR (cytoplasmic domain).

  • Substrate: ULight-poly GT peptide (50 nM).

  • Tracer: Europium-labeled anti-phosphotyrosine antibody.[1]

  • ATP:

    
     apparent (typically 10 µM for EGFR).
    

Workflow:

  • Compound Prep: Prepare 10-point serial dilutions of BFQ analogs and the DMQ reference (Gefitinib) in DMSO. Acoustic dispensing (e.g., Echo) is preferred to minimize carryover.[2]

  • Incubation: Incubate kinase + compound for 15 minutes before adding ATP. This allows for the detection of slow-binding inhibitors (common with halogenated compounds).[1]

  • Reaction: Add ATP + Substrate. Incubate for 60 minutes at RT.

  • Detection: Add Eu-antibody and EDTA (to stop reaction). Read on a multimode plate reader (Excitation: 320nm, Emission: 615nm/665nm).

Validation Criteria:

  • Z-Factor: Must be > 0.5.[1]

  • Potency Target: BFQ analogs should exhibit

    
     nM against EGFR
    
    
    
    .
  • Shift: Compare the

    
     of the BFQ analog vs. the DMQ analog. A <2-fold loss in potency is acceptable given the gain in metabolic stability.[1][2]
    

Part 3: Cellular Potency & Cytotoxicity[1][2]

Enzymatic potency does not guarantee cellular activity.[1] The lipophilicity introduced by the 6-Br group often improves membrane permeability, potentially lowering cellular


 values relative to enzymatic 

.[2]
Protocol 2: Differential Cytotoxicity Screen

Objective: Assess the therapeutic index by comparing efficacy in tumor cells vs. toxicity in normal fibroblasts.

Cell Lines:

  • A549: Non-small cell lung cancer (NSCLC), wild-type EGFR.[1][2][3]

  • H1975: NSCLC, T790M/L858R double mutant (Gefitinib-resistant).[1][2][3]

  • MRC-5: Normal human lung fibroblasts (Toxicity control).

Methodology (MTT Assay):

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment: Treat with BFQ analogs (0.01 – 100 µM) for 72h.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure absorbance at 570 nm.

Data Interpretation: The "Halogen Advantage" is confirmed if:



Note:[2] 6-Br analogs often show higher intrinsic cytotoxicity than non-halogenated controls due to increased lipophilicity.[1] Monitor MRC-5 data closely.

Part 4: ADME/Tox Profiling (The Critical Differentiator)[2]

This is the pivotal section where BFQ analogs are expected to outperform DMQ alternatives.[1]

Protocol 3: Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) and Intrinsic Clearance (

).[2][4]

Rationale: The 6,7-dimethoxy motif is rapidly cleared.[1][2] The 7-fluoro motif prevents oxidative defluorination, forcing the liver enzymes to attack less labile positions.[1][2]

Workflow:

  • System: Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[2]

  • Initiation: Pre-incubate compound (1 µM) with HLM for 5 min at 37°C. Initiate with NADPH-generating system.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of the parent peak.[1][2][5]

Comparative Data Template:

Compound ClassStructure

(min)

(µL/min/mg)
Metabolic Liability
Standard 6,7-Dimethoxy~25 - 40HighRapid O-demethylation at Pos 7.[1]
Candidate 6-Br-7-F > 60 Low Blocked at Pos 7.[1] Metabolism shifts to benign side-chain oxidation.

Part 5: Experimental Workflow Diagram

Workflow Synthesis Synthesis (Start: 6-Br-7-F-Quinazolinone) Derivatization S_NAr Derivatization (Library Generation) Synthesis->Derivatization Enzymatic Enzymatic Assay (TR-FRET EGFR) Derivatization->Enzymatic Primary Screen Cellular Cellular Viability (A549 / H1975) Enzymatic->Cellular Hits (IC50 < 20nM) ADME Microsomal Stability (LC-MS/MS) Cellular->ADME Leads (SI > 10) Decision Lead Candidate Selection ADME->Decision Stable (t1/2 > 60m)

Figure 2: Sequential validation workflow. Note that ADME is placed after cellular assays to filter for potency, but it is the primary justification for using the BFQ scaffold.[1][2]

References

  • BenchChem. (2025).[4] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.Link[2]

  • Dissertation, Univ. of Hamburg. (2018). Investigation of Polymethoxylated N-Carboranyl Quinazolines as Novel Hybrid Breast Cancer Resistance Protein Inhibitors.[1] (Discusses the metabolic liability of methoxy-quinazolines). Link

  • Frontiers in Pharmacology. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives.[1] (Provides synthesis protocols for 6-substituted quinazolinones). Link

  • Indian Journal of Pharmaceutical Sciences. (2011). New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities.[1][6] (Validates the biological activity of the core scaffold). Link

  • National Institutes of Health (NIH). (2011). Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines.[1] (Demonstrates the rapid metabolism of alkoxy-quinazolines vs fluorinated analogs). Link

Sources

Safety Operating Guide

Proper Disposal of 6-bromo-7-fluoro-1H-quinazolin-4-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the dynamic field of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management of chemical waste. This guide provides a detailed, step-by-step protocol for the safe disposal of 6-bromo-7-fluoro-1H-quinazolin-4-one (CAS No. 950577-02-3), a halogenated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this specific compound is not universally available, data from suppliers and analogous structures provide critical safety insights.

6-bromo-7-fluoro-1H-quinazolin-4-one is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

The presence of bromine and fluorine atoms places this compound in the category of halogenated organic compounds. These substances are subject to specific environmental regulations due to their potential for persistence and the formation of hazardous byproducts upon improper disposal.[2] The recommended disposal method for a closely related compound, 6-Bromo-7-fluoroquinoline, is through a licensed chemical destruction plant or controlled incineration, a practice that is standard for many halogenated wastes.[3]

Table 1: Hazard and Disposal Overview for 6-bromo-7-fluoro-1H-quinazolin-4-one

PropertyDescriptionSource
CAS Number 950577-02-3[1][4]
Molecular Formula C₈H₄BrFN₂O[1][5]
GHS Hazard Codes H302, H315, H319, H335[1]
Signal Word Warning[1]
Primary Hazards Harmful if swallowed, Skin/Eye Irritant, Respiratory Irritant[1]
Waste Category Halogenated Organic WasteImplied by structure
Recommended Disposal Licensed Chemical Destruction / Controlled Incineration[3][6]

Mandatory Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to PPE protocols is non-negotiable. The causality is clear: preventing contact and inhalation is the primary line of defense against the compound's irritant and harmful properties.

  • Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. If splashing is a significant risk, a face shield should be worn in addition to goggles.[3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or perforation before use.[7] Contaminated gloves should be disposed of as hazardous waste.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a high risk of splashing, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or vapors should be conducted within a certified chemical fume hood to prevent respiratory irritation.[3]

Step-by-Step Disposal Protocol

The core principle guiding the disposal of 6-bromo-7-fluoro-1H-quinazolin-4-one is waste segregation . Halogenated organic waste streams must be kept separate from non-halogenated streams to ensure proper final disposal and to prevent costly and complex waste management issues.

Step 1: Waste Identification and Segregation
  • Pure Compound and Grossly Contaminated Materials: Any unused or expired 6-bromo-7-fluoro-1H-quinazolin-4-one, as well as materials heavily contaminated with it (e.g., spatulas, weighing paper, spill cleanup debris), must be designated as Halogenated Solid Chemical Waste .

  • Contaminated Labware: Disposable labware (pipette tips, vials, etc.) that has come into contact with the compound should also be placed in the Halogenated Solid Chemical Waste stream.

  • Solutions: Solutions containing 6-bromo-7-fluoro-1H-quinazolin-4-one must be collected as Halogenated Liquid Chemical Waste . It is critical not to mix this waste with non-halogenated solvent waste (e.g., acetone, ethanol, hexane). Doing so contaminates the entire volume, necessitating more specialized and expensive disposal.

  • Empty Containers: The original container of 6-bromo-7-fluoro-1H-quinazolin-4-one must be triple-rinsed with a suitable solvent (e.g., methanol or acetonitrile). The rinsate must be collected and disposed of as Halogenated Liquid Chemical Waste. After triple-rinsing and air-drying, the container can be managed as non-hazardous waste, though institutional policies may vary.

Step 2: Waste Container Selection and Labeling
  • Compatibility: Use only chemically compatible waste containers. For solid waste, a clearly marked, sealable plastic pail or bag within a rigid container is appropriate. For liquid waste, use a designated polyethylene or glass container that can be securely sealed.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "6-bromo-7-fluoro-1H-quinazolin-4-one " and any other components in the waste stream.

    • The specific hazards associated with the waste (e.g., "Toxic," "Irritant").

    • The accumulation start date.

Step 3: Accumulation and Storage
  • Secure Closure: Waste containers must be kept securely closed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be in a secondary containment tray to capture any potential leaks.

  • Segregation in Storage: Within the SAA, ensure that the halogenated waste container is physically segregated from incompatible waste streams, such as acids, bases, or oxidizers.

Step 4: Arranging for Final Disposal
  • Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This is typically managed by the Environmental Health & Safety (EH&S) department. Do not attempt to transport or dispose of the waste yourself.

  • Prohibited Disposal Methods: It is imperative to understand that this material must never be disposed of down the drain or in the regular trash.[3] Such actions are illegal and pose a significant threat to aquatic ecosystems and public health. Evaporation in the fume hood is also not an acceptable method of disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from working with 6-bromo-7-fluoro-1H-quinazolin-4-one.

DisposalWorkflow Disposal Workflow for 6-bromo-7-fluoro-1H-quinazolin-4-one cluster_generation Waste Generation Point cluster_segregation Segregation Decision cluster_streams Waste Streams & Actions cluster_final Final Disposal Path Waste Waste containing 6-bromo-7-fluoro-1H-quinazolin-4-one IsSolid Is the waste primarily solid? Waste->IsSolid IsLiquid Is the waste a liquid solution? Waste->IsLiquid IsContainer Is it the original empty container? Waste->IsContainer SolidWaste Collect in 'Halogenated Solid Waste' (e.g., contaminated gloves, spill pads, pure compound) IsSolid->SolidWaste Yes LiquidWaste Collect in 'Halogenated Liquid Waste' (e.g., reaction mixtures, solvent washes) IsLiquid->LiquidWaste Yes TripleRinse 1. Triple rinse with appropriate solvent IsContainer->TripleRinse Yes Label Label container correctly: - 'Hazardous Waste' - Chemical Contents - Hazards - Date SolidWaste->Label LiquidWaste->Label CollectRinsate 2. Collect all rinsate into 'Halogenated Liquid Waste' TripleRinse->CollectRinsate DisposeContainer 3. Deface label and dispose of container per site policy CollectRinsate->DisposeContainer Store Store in designated Satellite Accumulation Area (SAA) with secondary containment Label->Store Pickup Arrange for pickup by Environmental Health & Safety (EH&S) Store->Pickup Incineration Final Disposal: Licensed High-Temperature Incineration Pickup->Incineration

Caption: Decision workflow for proper waste segregation.

By adhering to these scientifically sound and regulation-compliant procedures, researchers can confidently manage the waste associated with 6-bromo-7-fluoro-1H-quinazolin-4-one, ensuring a safe laboratory environment and protecting our shared ecosystem.

References

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  • Sigma-Aldrich. 6-Bromo-7-fluoroisoquinolin-1(2H)-one.
  • BLD Pharm. 950577-02-3|6-Bromo-7-fluoroquinazolin-4-ol.
  • ChemScene. 7-Bromo-6-fluoroquinazolin-4(3H)-one.
  • Daken Chemical. (2026, January 25). CAS NO.950577-02-3 (3H)-Quinazolinone, 6-bromo-7-fluoro-.
  • Fisher Scientific. SAFETY DATA SHEET.
  • ACS GCI Pharmaceutical Roundtable. Bromination - Reagent Guides.
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  • PubChem. 7-Bromo-6-fluoro-1,2-dihydroisoquinolin-1-one.
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  • Engineered Science Publisher. (2025, September 18). Modern Approaches to Green Bromination for a Sustainable Future.
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